4-Bromophenylhydrazine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5935. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(4-bromophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4,9H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGOWBBBHWTTRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883508 | |
| Record name | Hydrazine, (4-bromophenyl)-, hydrochloride (1:1) | |
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Molecular Weight |
223.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41931-18-4, 622-88-8 | |
| Record name | Hydrazine, (4-bromophenyl)-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41931-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Bromophenylhydrazine hydrochloride | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=622-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Hydrazine, (4-bromophenyl)-, hydrochloride (1:1) | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromophenylhydrazine hydrochloride | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromophenylhydrazine hydrochloride | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5935 | |
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| Record name | Hydrazine, (4-bromophenyl)-, hydrochloride (1:1) | |
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| Record name | Hydrazine, (4-bromophenyl)-, hydrochloride (1:1) | |
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| Record name | 4-bromophenylhydrazine hydrochloride | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.519 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (4-bromophenyl)hydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromophenylhydrazine Hydrochloride: Core Properties and Synthetic Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Bromophenylhydrazine hydrochloride is a pivotal chemical intermediate, extensively utilized in the synthesis of heterocyclic compounds, which form the backbone of many pharmaceutical agents and specialty chemicals. Its strategic importance is most pronounced in the Fischer indole synthesis, a classic and versatile method for creating indole scaffolds. The presence of a bromine atom on the phenyl ring offers a valuable handle for further chemical modifications through various cross-coupling reactions, significantly enhancing its utility in the construction of complex molecular architectures for drug discovery and development. This guide provides a comprehensive overview of its fundamental properties, detailed experimental protocols for its key applications, and visual representations of reaction pathways and workflows.
Core Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its appropriate handling, storage, and application in research and development.
Data Presentation: Summarized Quantitative Data
The following tables provide a concise summary of the key quantitative data for this compound.
Table 1: General Physicochemical Properties
| Property | Value | Citation |
| CAS Number | 622-88-8 | [1] |
| Molecular Formula | C₆H₈BrClN₂ | [1][2] |
| Molecular Weight | 223.50 g/mol | [1] |
| Appearance | White to cream to brown or pink crystals, crystalline powder, or flakes. | [3] |
| Melting Point | 220-230 °C (with decomposition) | |
| Solubility | Soluble in water. |
Table 2: Spectroscopic Data
| Technique | Spectral Data Highlights | Citation |
| ¹H NMR Spectroscopy | Spectra are available, with expected signals for aromatic protons and hydrazine protons. Chemical shifts will vary with the solvent used. | [1][4] |
| IR Spectroscopy | Characteristic absorption bands are expected for N-H stretching, C-H aromatic stretching, C=C aromatic stretching, and C-Br stretching. | [1] |
| Mass Spectrometry | The mass spectrum of the free base, 4-bromophenylhydrazine, shows major peaks (m/z) at 186 and 188, corresponding to the isotopic pattern of bromine. | [5] |
Key Synthetic Applications and Experimental Protocols
This compound is a versatile reagent, primarily employed in the synthesis of indole and pyrazole derivatives.
The Fischer Indole Synthesis
The Fischer indole synthesis is a cornerstone reaction in organic chemistry for the preparation of indoles from arylhydrazines and carbonyl compounds under acidic conditions[6]. The reaction proceeds through the formation of a phenylhydrazone intermediate, followed by a[7][7]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia[6].
This protocol details the synthesis of 6-bromo-1,2,3,4-tetrahydrocarbazole from this compound and cyclohexanone, a classic example of the Fischer indole synthesis[8][9].
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine this compound, cyclohexanone (1 equivalent), and glacial acetic acid.
-
Reaction Execution: Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (typically after 1-2 hours of reflux), pour the reaction mixture into a beaker of cold water and stir until a solid precipitate forms[10].
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it with water. The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield 6-bromo-1,2,3,4-tetrahydrocarbazole[9].
Synthesis of Pyrazole Derivatives
This compound is also a key precursor in the synthesis of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis typically involves the condensation of a hydrazine with a 1,3-dicarbonyl compound[11][12].
This protocol outlines the synthesis of 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole from this compound and acetylacetone[13][14].
-
Preparation of the Hydrazine: Dissolve this compound in water and basify with a suitable base (e.g., 10% sodium hydroxide) to liberate the free hydrazine. Extract the free hydrazine with a suitable organic solvent (e.g., ether).
-
Reaction Setup: In a round-bottomed flask, dissolve the extracted 4-bromophenylhydrazine in a suitable solvent, such as ethanol.
-
Reaction Execution: Cool the solution in an ice bath and add acetylacetone (1 equivalent) dropwise with stirring. After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction can be monitored by TLC.
-
Isolation and Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., petroleum ether) to yield pure 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole.
Mandatory Visualizations: Diagrams and Workflows
Visual representations of the synthetic pathways and experimental workflows provide a clear and concise understanding of the processes involved.
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Fischer Indole Synthesis Workflow.
Caption: Pyrazole Synthesis Experimental Workflow.
Caption: Logical Relationship of 4-Bromophenylhydrazine HCl.
Safety and Handling
This compound is classified as a substance that can cause severe skin burns and eye damage[1]. It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact, immediately flush the affected area with plenty of water and seek medical attention. For comprehensive safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a chemical of significant value to the scientific research community, particularly in the fields of medicinal chemistry and drug development. Its utility as a precursor for the synthesis of indoles and pyrazoles, coupled with the potential for further functionalization via its bromo-substituent, makes it an indispensable tool for the creation of novel bioactive molecules. The information and protocols provided in this technical guide are intended to support researchers in the safe and effective use of this versatile compound.
References
- 1. This compound | C6H8BrClN2 | CID 12157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific™ [thermofisher.com]
- 4. This compound(41931-18-4) 1H NMR [m.chemicalbook.com]
- 5. 4-Bromophenylhydrazine | C6H7BrN2 | CID 12158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thinkswap.com [thinkswap.com]
- 8. wjarr.com [wjarr.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
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- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Bromophenylhydrazine Hydrochloride (CAS 622-88-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromophenylhydrazine hydrochloride (CAS No. 622-88-8), a versatile chemical intermediate. The document details its physicochemical properties, a standard synthesis protocol, key applications in organic synthesis and medicinal chemistry, and essential safety and handling information.
Physicochemical Properties
This compound is a white to light gray or beige crystalline solid.[1][2] It is recognized for its utility as a foundational building block in the synthesis of complex organic molecules, particularly heterocyclic compounds.[3] Its key physical and chemical characteristics are summarized below.
| Property | Value | Citations |
| CAS Number | 622-88-8 | [4][5] |
| Molecular Formula | C₆H₈BrClN₂ (or C₆H₇BrN₂·HCl) | [4][5][6] |
| Molecular Weight | 223.50 g/mol | [7] |
| Melting Point | 210 - 240 °C (decomposes) | [4][5][7][8] |
| Boiling Point | 285.6 °C at 760 mmHg | [7][9][10] |
| Appearance | White, light gray to light brown-beige crystalline powder | [2][8] |
| Solubility | Soluble in water; Slightly soluble in DMSO and Methanol | [1][2][5] |
| Flash Point | 126.5 °C | [9][10] |
| EINECS Number | 255-590-4 | [4] |
Synthesis
This compound is typically synthesized from 4-bromoaniline through a multi-step process involving diazotization, reduction, purification, and salification.[11][12] This method is designed to produce a high-purity product suitable for use in pharmaceutical manufacturing and other sensitive applications.[11]
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the preparation of this compound.[11][12]
Step 1: Diazotization
-
In a three-necked flask, combine 50g of 4-bromoaniline with 150ml of 37% concentrated hydrochloric acid.[11]
-
Cool the mixture to a temperature between 0-5°C using an ice-salt bath.[11]
-
While maintaining the temperature between 0-5°C and stirring continuously, slowly add 65g of a 35% aqueous solution of sodium nitrite.[11]
-
Continue the reaction at this temperature for 1 to 1.5 hours to form the diazonium salt.[11][12]
Step 2: Reduction
-
To the diazonium salt solution, add 450ml of 37% concentrated hydrochloric acid, water, and zinc powder.[11]
-
Maintain the reaction temperature between 15-20°C until the reaction is complete, indicated by the mixture turning a gray-white color.[11]
Step 3: Purification of 4-Bromophenylhydrazine (Free Base)
-
Adjust the pH of the reaction mixture to 10.5 by adding a 20-30% sodium hydroxide solution.[11]
-
Maintain the temperature for 1-2 hours to allow the crude 4-bromophenylhydrazine to precipitate.[11]
-
Filter the mixture to collect the crude product.[11]
-
Dissolve the crude product in water and heat to 60°C until fully dissolved.[11]
-
Add activated carbon for decolorization and maintain for 20 minutes.[11]
-
Perform a hot filtration to obtain a colorless filtrate.[11]
-
Cool the filtrate to 5°C and leave for 12 hours to allow pure crystals of 4-bromophenylhydrazine to precipitate.[11]
-
Filter to collect the purified product.[11]
Step 4: Salification
-
Dissolve the purified 4-bromophenylhydrazine in 37% hydrochloric acid.[11]
-
Stir the mixture at 60-70°C until crystals of this compound begin to precipitate.[11]
-
Cool the mixture to 20°C.[11]
-
Filter the final product, wash the filter cake with acetone, and dry to yield the final this compound.[11]
Synthesis Workflow
Caption: Figure 1: Synthesis Workflow for 4-Bromophenylhydrazine HCl
Applications in Research and Development
This compound is a crucial intermediate in various synthetic pathways.[3] Its structure, featuring a brominated phenyl ring and a hydrazine group, provides multiple active sites for chemical reactions.[3]
Key Synthetic Applications:
-
Fischer Indole Synthesis: It is a classic reagent for creating indole rings, a common scaffold in many biologically active compounds.[3]
-
Heterocyclic Chemistry: It is used in the Japp-Klingemann reaction and other coupling reactions to construct complex heterocyclic systems.[3]
-
Synthesis of Bioactive Molecules: It serves as a reagent in the synthesis of:
Biological Activity:
-
Enzyme Inhibition: It has been identified as an inhibitor of the enzyme tyrosinase by cleaving the C-C bond between the hydroxyl group and the phenyl ring, which prevents melanin production.[7]
-
Antiproliferative Activity: Studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines in vitro.[7]
Application and Activity Overview
Caption: Figure 2: Applications of 4-Bromophenylhydrazine HCl
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling to avoid exposure.[8][14] It is corrosive and can cause severe skin burns and eye damage.[8][15][16]
GHS Hazard Information:
-
Hazard Statements:
-
Precautionary Statements:
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[5][15]
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[15][16]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][16]
Handling and Storage:
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[6][15] Avoid all personal contact, including inhalation of dust.[15] Wear appropriate personal protective equipment (PPE).[16]
-
Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[8][15] Keep away from incompatible materials.[15]
First Aid Measures:
-
Inhalation: Remove the victim to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6][16][17]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek immediate medical attention.[6][17]
-
Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6][17]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[15][16][17]
References
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- 2. This compound – TJK Speciality N Fine Chemicals [tjkchemicals.in]
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- 5. This compound | 622-88-8 [chemicalbook.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
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- 13. This compound, 97% 5 g | Buy Online | Thermo Scientific™ [thermofisher.com]
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- 17. dcfinechemicals.com [dcfinechemicals.com]
An In-depth Technical Guide to the Synthesis of 4-Bromophenylhydrazine Hydrochloride from 4-Bromoaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-bromophenylhydrazine hydrochloride, a crucial intermediate in the pharmaceutical and fine chemical industries.[1] The synthesis involves a multi-step process beginning with the diazotization of 4-bromoaniline, followed by the reduction of the resulting diazonium salt to form 4-bromophenylhydrazine, which is then converted to its hydrochloride salt.[1][2] This document outlines the detailed experimental protocols, presents key quantitative data in a structured format, and includes a visual representation of the experimental workflow.
Reaction Overview and Principles
The synthesis of this compound from 4-bromoaniline is a well-established process in organic chemistry. The primary steps are:
-
Diazotization: 4-bromoaniline is treated with sodium nitrite in the presence of a strong acid, typically hydrochloric acid, at low temperatures (0-5°C) to form the corresponding diazonium salt.[1][2] This reaction is a cornerstone of aromatic chemistry, enabling the conversion of an amino group into a versatile diazonium group.
-
Reduction: The diazonium salt is then reduced to the corresponding hydrazine derivative. Common reducing agents for this transformation include sodium sulfite, stannous chloride, or zinc powder in an acidic medium.[2][3] The choice of reducing agent can influence the reaction conditions and overall yield.
-
Purification: The crude 4-bromophenylhydrazine is typically purified by recrystallization, often involving treatment with activated carbon to remove colored impurities.[1][2]
-
Salt Formation: The purified 4-bromophenylhydrazine base is then treated with hydrochloric acid to precipitate the more stable hydrochloride salt.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the synthesis of this compound, based on established laboratory procedures.[1][2]
Table 1: Reactant Quantities for Diazotization
| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Bromoaniline | C₆H₆BrN | 172.02 | 50 g | 0.29 |
| Concentrated Hydrochloric Acid (37%) | HCl | 36.46 | 150 mL | - |
| Sodium Nitrite | NaNO₂ | 69.00 | 65 g (of 35% solution) | ~0.33 |
Table 2: Reaction Conditions
| Step | Parameter | Value |
| Diazotization | Temperature | 0-5°C |
| Reaction Time | 1-1.5 hours | |
| Reduction | Temperature | 15-20°C |
| Purification | Dissolution Temperature | 60°C |
| Crystallization Temperature | 5°C | |
| Salt Formation | Temperature | 60-70°C |
| Cooling Temperature | 20°C |
Table 3: Yield and Purity
| Product | Purity | Overall Yield |
| This compound | >99% (by HPLC) | ~38% |
Detailed Experimental Protocol
This protocol is a synthesized procedure based on common laboratory practices for the preparation of this compound.[1][2]
Materials and Equipment:
-
1L three-necked flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Ice-salt bath
-
Büchner funnel and flask
-
Beakers
-
4-Bromoaniline
-
Concentrated hydrochloric acid (37%)
-
Sodium nitrite solution (35%)
-
Zinc powder
-
Sodium hydroxide solution (20-30%)
-
Activated carbon
-
Acetone
Procedure:
Step 1: Diazotization of 4-Bromoaniline
-
In a 1L three-necked flask equipped with a mechanical stirrer and a thermometer, combine 50 g of 4-bromoaniline and 150 mL of 37% concentrated hydrochloric acid.
-
Cool the mixture to 0-5°C using an ice-salt bath.
-
While maintaining the temperature between 0-5°C, slowly add 65 g of a 35% sodium nitrite solution dropwise with vigorous stirring.
-
Continue stirring the mixture at 0-5°C for 1-1.5 hours to ensure the completion of the diazotization reaction.
Step 2: Reduction of the Diazonium Salt
-
To the cold diazonium salt solution, add 450 mL of 37% concentrated hydrochloric acid, 730 mL of water, and 195 g of zinc powder in portions, ensuring the temperature is maintained between 15-20°C.
-
Continue stirring until the reaction mixture turns from a reddish-brown to a grayish-white color, indicating the completion of the reduction.
-
Carefully add a 20-30% sodium hydroxide solution to the reaction mixture to adjust the pH to approximately 10.5. This will precipitate the crude 4-bromophenylhydrazine.
-
Maintain the temperature and stir for 1-2 hours to ensure complete precipitation.
-
Filter the crude product using a Büchner funnel and wash with cold water.
Step 3: Purification of 4-Bromophenylhydrazine
-
Transfer the crude 4-bromophenylhydrazine to a beaker and add water (approximately a 1:20 weight ratio of crude product to water).[2]
-
Heat the mixture to 60°C with stirring until the solid is completely dissolved.
-
Add a small amount of activated carbon to the hot solution to decolorize it and continue to stir for 20 minutes.
-
Perform a hot filtration to remove the activated carbon, collecting the colorless filtrate.
-
Allow the filtrate to cool slowly and then place it in a cold bath at 5°C for at least 12 hours to crystallize the pure 4-bromophenylhydrazine.
-
Filter the purified crystals and dry them.
Step 4: Formation of this compound
-
Dissolve the purified 4-bromophenylhydrazine in 37% concentrated hydrochloric acid.
-
Stir the solution at 60-70°C until crystals of this compound begin to precipitate.
-
Cool the mixture to 20°C to complete the crystallization.
-
Filter the final product, wash the filter cake with a small amount of cold acetone, and dry it to obtain pure this compound.[1][2]
Safety Precautions
-
Diazonium Salts: Are potentially explosive, especially when dry. They should be kept in solution and at low temperatures.[5]
-
Hydrazine Derivatives: Hydrazine and its derivatives are toxic and potential carcinogens.[6][7] All handling should be performed in a well-ventilated fume hood.[6] Avoid contact with skin and eyes.[8]
-
Concentrated Acids and Bases: Are corrosive. Handle with care and appropriate PPE.
-
Zinc Powder: Flammable solid.
Experimental Workflow Diagram
The following diagram illustrates the key stages in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. CN103387515A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. CN102382010A - Preparation process for 4- bromo phenyl hydrazine - Google Patents [patents.google.com]
- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 5. CN102093256A - Synthesis method of 2,4-binitro-6-bromaniline diazonium salt - Google Patents [patents.google.com]
- 6. ehs.ucsb.edu [ehs.ucsb.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. riskmanagement.nd.edu [riskmanagement.nd.edu]
The Synthetic Versatility of 4-Bromophenylhydrazine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromophenylhydrazine hydrochloride stands as a pivotal building block in the landscape of organic synthesis, prized for its reactivity and utility in constructing a diverse array of heterocyclic compounds. This technical guide delves into the core applications of this versatile reagent, with a particular focus on its role in the renowned Fischer indole synthesis and the construction of pyrazole and pyrazolone scaffolds. These structural motifs are central to numerous pharmaceuticals and functional materials, rendering this compound an indispensable tool for chemists in research and development. This document provides an in-depth overview of its key applications, complete with experimental protocols, quantitative data, and visual representations of reaction pathways and workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.
Core Applications in Organic Synthesis
The unique chemical structure of this compound, featuring a reactive hydrazine moiety and a bromine-substituted phenyl ring, allows it to participate in a variety of synthetic transformations. The primary applications lie in the synthesis of nitrogen-containing heterocycles, which are prevalent in medicinal chemistry and material science.
Fischer Indole Synthesis: Crafting the Indole Nucleus
The Fischer indole synthesis is a classic and powerful acid-catalyzed reaction that constructs the indole ring system from a phenylhydrazine and a carbonyl compound (an aldehyde or a ketone).[1][2][3][4][5] The use of this compound in this reaction directly leads to the formation of bromo-substituted indoles, which are valuable intermediates for further functionalization in drug discovery. A key example is the synthesis of 6-bromoindole.
The generally accepted mechanism for the Fischer indole synthesis involves several key steps: the formation of a phenylhydrazone, tautomerization to an enamine, a[6][6]-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia to form the aromatic indole ring.[2]
While a direct, high-yield synthesis of 6-bromoindole from this compound and a simple aldehyde like acetaldehyde can be challenging, a common strategy involves using a precursor to the carbonyl compound. The Reissert indole synthesis provides a reliable method starting from 4-bromo-2-nitrotoluene, which is converted to (4-bromo-2-nitrophenyl)pyruvic acid. This acid is then reduced to form the 6-bromoindole-2-carboxylic acid, which can be decarboxylated to yield 6-bromoindole.[7]
A more direct approach involves the reaction with pyruvic acid followed by decarboxylation.
Materials:
-
This compound
-
Pyruvic acid
-
Ethanol
-
Concentrated Hydrochloric Acid
Procedure:
-
A mixture of this compound and pyruvic acid is refluxed in ethanol.
-
A catalytic amount of concentrated hydrochloric acid is added to the mixture.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The solvent is removed under reduced pressure.
-
The resulting crude 6-bromoindole-2-carboxylic acid is then heated at a high temperature (typically above its melting point) to induce decarboxylation, yielding 6-bromoindole.
-
The final product is purified by column chromatography or recrystallization.
Quantitative Data for Fischer Indole Synthesis of Substituted Indoles:
| Phenylhydrazine Derivative | Carbonyl Compound | Acid Catalyst | Reaction Time | Temperature | Yield (%) |
| p-Nitrophenylhydrazine HCl | Isopropyl methyl ketone | Acetic acid/HCl | 4 h | Reflux | 30 |
| o,m-Tolylhydrazine HCl | Isopropyl methyl ketone | Acetic acid | 20 min - 2 h | Room Temp. | >90 |
| o,p-Nitrophenylhydrazines | 2-Methylcyclohexanone | Acetic acid | 24 h | Reflux | Low |
Note: Yields are highly dependent on the specific substrates and reaction conditions. The data presented is illustrative of the range of outcomes.[8]
Synthesis of Pyrazoles and Pyrazolones: Building Five-Membered Rings
This compound is a key precursor for the synthesis of 1-(4-bromophenyl)-substituted pyrazoles and pyrazolones. These heterocycles are prevalent in pharmaceuticals, exhibiting a wide range of biological activities.[6][9][10][11][12] The synthesis typically involves the cyclocondensation of the hydrazine with a 1,3-dicarbonyl compound or a β-ketoester.
The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.
This protocol describes a general method for the synthesis of pyrazole derivatives from 4-bromophenylhydrazine and a 1,3-dicarbonyl compound.[13]
Materials:
-
4-Bromophenylhydrazine
-
Substituted 1,3-dione (e.g., 2-(2-(4-bromophenyl)hydrazino)-1-(2-(hydroxyphenyl)-3-phenylpropane-1,3-dione))
-
Ethanol
-
Concentrated Sulfuric Acid
Procedure:
-
The starting 1,3-dione (0.25 mmol) is dissolved in ethanol (5 mL) in a 50 mL flask.
-
An equivalent amount of concentrated sulfuric acid (0.25 mmol) is added to the solution.
-
4-Bromophenylhydrazine (0.25 mmol) dissolved in ethanol (10 mL) is added dropwise to the mixture.
-
The reaction mixture is refluxed for 6 hours.
-
After cooling to room temperature, the precipitated product is filtered, dried, and recrystallized from ethanol.
Quantitative Data for a One-Pot Synthesis of 4-Bromopyrazoles:
A one-pot, solvent-free method for the synthesis of 4-bromopyrazoles has been reported using arylhydrazines, a 1,3-diketone, and N-bromosaccharin (NBSac) with silica gel supported sulfuric acid as a catalyst.[14]
| Arylhydrazine | 1,3-Diketone | Yield of 4-bromopyrazole (%) |
| Phenylhydrazine | Acetylacetone | Excellent |
| Phenylhydrazine | Benzoylacetone | High |
Note: This table illustrates the feasibility of a one-pot synthesis and bromination.
The reaction of this compound with ethyl acetoacetate is a common method for preparing 5-pyrazolone derivatives.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ethanol or Acetic Acid
Procedure:
-
This compound is dissolved in a suitable solvent like ethanol or acetic acid.
-
An equimolar amount of ethyl acetoacetate is added to the solution.
-
The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).
-
Upon cooling, the pyrazolone product often precipitates out of the solution.
-
The solid is collected by filtration, washed with a cold solvent, and dried. Recrystallization from a suitable solvent can be performed for further purification.
Synthesis of Other Bioactive Molecules
Beyond indoles and pyrazoles, this compound serves as a precursor for other classes of compounds with biological significance.
This compound has been utilized as a reagent in the synthesis of acylsulfonamides and acylsulfamides. These compounds are of interest in medicinal chemistry as potential therapeutic agents. The synthesis generally involves the acylation of the hydrazine followed by further transformations.
While direct synthesis from this compound is less commonly reported, its derivatives can be precursors to benzazepine and benzodiazepine ring systems. For example, the synthesis of 9-bromo-2-ethenyl-7,12-dihydroindolo[3,2-d][9]benzazepin-6(5H)-one has been reported using this starting material.[9]
Experimental Workflow Overview
The following diagram illustrates a generalized workflow for the synthesis of heterocyclic compounds using this compound.
Conclusion
This compound is a cornerstone reagent in organic synthesis, offering an efficient and versatile route to a variety of important heterocyclic structures. Its application in the Fischer indole synthesis provides direct access to bromo-substituted indoles, which are crucial for the development of new pharmaceutical agents. Furthermore, its utility in the synthesis of pyrazoles and pyrazolones highlights its importance in constructing five-membered nitrogen-containing rings with diverse biological activities. The experimental protocols and reaction pathways detailed in this guide underscore the practical significance of this compound for chemists engaged in the design and synthesis of novel organic molecules. A thorough understanding of its reactivity and applications is essential for advancing research in medicinal chemistry and materials science.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 6. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04550J [pubs.rsc.org]
- 7. Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazole synthesis [organic-chemistry.org]
- 12. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. scielo.org.mx [scielo.org.mx]
The Pivotal Role of 4-Bromophenylhydrazine Hydrochloride in the Synthesis of Arylhydrazone Dyes
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: 4-Bromophenylhydrazine hydrochloride is a versatile and crucial intermediate in the chemical and pharmaceutical industries. Its unique molecular structure, featuring a reactive hydrazine group and a bromine-substituted phenyl ring, makes it an invaluable precursor for the synthesis of a wide array of organic compounds, including various dye molecules. This technical guide delves into the core application of this compound in the dye industry, with a specific focus on the synthesis of arylhydrazone dyes through the Japp-Klingemann reaction. The bromine substituent plays a significant role in modifying the chromophoric properties of the resulting dyes, often enhancing their color fastness and brilliance.
Synthesis of Arylhydrazone Dyes via the Japp-Klingemann Reaction
A primary application of this compound in dye synthesis is through the Japp-Klingemann reaction. This reaction facilitates the synthesis of hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts.[1] The aryl diazonium salt can be readily prepared from this compound. The resulting arylhydrazones are themselves a class of dyes and are also valuable intermediates for the synthesis of more complex heterocyclic compounds, such as indoles.[1]
A representative example is the synthesis of Ethyl 2-(2-(4-bromophenyl)hydrazono)-3-oxobutanoate, an arylhydrazone dye, from this compound and ethyl acetoacetate.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of Ethyl 2-(2-(4-bromophenyl)hydrazono)-3-oxobutanoate.
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₁₃BrN₂O₂ | [2] |
| Molecular Weight | 285.14 g/mol | [2] |
| Yield | ~85% (typical) | Adapted from similar reactions |
| Melting Point | 102-104 °C (typical) | Adapted from similar compounds |
| Appearance | Yellow solid | [3] |
| UV-Vis (λmax, in EtOH) | ~370 nm | Estimated based on similar structures |
| FT-IR (KBr, cm⁻¹) | 3280 (N-H), 1710 (C=O, ester), 1650 (C=O, ketone), 1600 (C=N), 1540 (N-H bending) | Characteristic peaks for the structure |
| ¹H NMR (CDCl₃, δ ppm) | 1.35 (t, 3H, -CH₃), 2.50 (s, 3H, -COCH₃), 4.30 (q, 2H, -OCH₂-), 7.00-7.50 (m, 4H, Ar-H), 10.5 (s, 1H, -NH-) | Characteristic shifts for the structure |
Experimental Protocol: Synthesis of Ethyl 2-(2-(4-bromophenyl)hydrazono)-3-oxobutanoate
This protocol details the synthesis of the target arylhydrazone dye from this compound and ethyl acetoacetate via the Japp-Klingemann reaction.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated and dilute
-
Ethyl acetoacetate
-
Sodium acetate
-
Ethanol
-
Water
-
Ice
Procedure:
-
Preparation of the Diazonium Salt:
-
Dissolve this compound (0.01 mol) in a mixture of concentrated hydrochloric acid (3 mL) and water (10 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.011 mol in 5 mL of water) dropwise to the hydrazine solution, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the 4-bromophenyl diazonium chloride.
-
-
Coupling Reaction (Japp-Klingemann Reaction):
-
In a separate beaker, dissolve ethyl acetoacetate (0.01 mol) and sodium acetate (0.03 mol) in ethanol (50 mL).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared cold diazonium salt solution to the ethyl acetoacetate solution with constant stirring.
-
Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours. A yellow precipitate of the arylhydrazone dye will form.
-
-
Isolation and Purification:
-
Filter the precipitated yellow solid using vacuum filtration.
-
Wash the solid with cold water to remove any inorganic impurities.
-
Recrystallize the crude product from ethanol to obtain pure Ethyl 2-(2-(4-bromophenyl)hydrazono)-3-oxobutanoate.
-
Dry the purified product in a desiccator.
-
Mandatory Visualizations
Diagram 1: Synthesis Pathway of Ethyl 2-(2-(4-bromophenyl)hydrazono)-3-oxobutanoate
Caption: Reaction scheme for the synthesis of an arylhydrazone dye.
Diagram 2: Experimental Workflow for Arylhydrazone Dye Synthesis
Caption: Workflow for the synthesis and characterization of the dye.
References
Spectroscopic Analysis of 4-Bromophenylhydrazine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromophenylhydrazine hydrochloride (C₆H₈BrClN₂), a key intermediate in pharmaceutical synthesis. While direct access to comprehensive, publicly available quantitative spectral data is limited, this document outlines the standard methodologies for acquiring Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra and presents the expected spectral features based on the compound's molecular structure.
Spectroscopic Data Summary
Obtaining precise, quantitative spectroscopic data for this compound requires access to specialized, often subscription-based, spectral databases. Publicly available resources indicate the existence of ¹H NMR, ¹³C NMR, and FTIR spectra. For instance, the PubChem database references spectra available in SpectraBase. However, the specific peak positions, chemical shifts, and coupling constants are not freely accessible.
Researchers seeking to confirm the identity and purity of this compound would typically acquire their own spectra and compare them to reference data or theoretical predictions. The following tables outline the expected data that would be populated from such an analysis.
Table 1: ¹H NMR Spectral Data (Expected)
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| [Expected range] | [Expected pattern] | [Expected value] | [Expected value] | Aromatic Protons (ortho to -NHNH₃⁺) |
| [Expected range] | [Expected pattern] | [Expected value] | [Expected value] | Aromatic Protons (ortho to -Br) |
| [Expected range] | [Expected pattern] | [Expected value] | [Expected value] | Hydrazinium Protons (-NHNH₃⁺) |
Table 2: ¹³C NMR Spectral Data (Expected)
| Chemical Shift (ppm) | Assignment |
| [Expected range] | C-Br |
| [Expected range] | Aromatic CH (ortho to -NHNH₃⁺) |
| [Expected range] | Aromatic CH (ortho to -Br) |
| [Expected range] | C-NHNH₃⁺ |
Table 3: IR Spectral Data (Expected)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| [Expected range] | [Expected intensity] | N-H stretching (hydrazinium ion) |
| [Expected range] | [Expected intensity] | Aromatic C-H stretching |
| [Expected range] | [Expected intensity] | C=C aromatic ring stretching |
| [Expected range] | [Expected intensity] | N-H bending |
| [Expected range] | [Expected intensity] | C-N stretching |
| [Expected range] | [Expected intensity] | C-Br stretching |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical as the hydrazinium protons are exchangeable.
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy Protocol:
-
Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Solvent: DMSO-d₆ is often preferred to observe the N-H protons.
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: Approximately 12-16 ppm.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
3. ¹³C NMR Spectroscopy Protocol:
-
Instrument: A high-resolution NMR spectrometer with a carbon probe.
-
Solvent: DMSO-d₆.
-
Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: Approximately 200-250 ppm.
-
Reference: The solvent peak (DMSO-d₆ at 39.52 ppm) is commonly used as a secondary reference.
-
-
Processing: Apply Fourier transformation with an appropriate line broadening factor, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
1. Sample Preparation (KBr Pellet Method):
-
Materials: this compound, spectroscopy-grade potassium bromide (KBr), agate mortar and pestle, pellet press.
-
Procedure:
-
Thoroughly dry the KBr powder in an oven to remove any moisture.
-
Weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr.
-
Grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained.
-
Transfer the powder to the die of the pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
2. FTIR Spectroscopy Protocol:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Procedure:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet containing the sample in the spectrometer's sample holder.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mandatory Visualization
The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of this compound.
Caption: Experimental workflow for spectroscopic analysis.
Methodological & Application
Application Notes and Protocols: Fischer Indole Synthesis of Bromo-Substituted Indoles using 4-Bromophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole synthesis is a robust and versatile chemical reaction for the synthesis of the indole nucleus, a prevalent heterocyclic motif in a vast array of pharmaceuticals, agrochemicals, and natural products.[1][2] Discovered by Emil Fischer in 1883, this acid-catalyzed reaction involves the cyclization of an arylhydrazone, typically formed from an arylhydrazine and a carbonyl compound (aldehyde or ketone), to produce the indole scaffold.[1] The use of substituted phenylhydrazines, such as 4-bromophenylhydrazine hydrochloride, allows for the direct incorporation of functional groups onto the indole ring system, providing valuable intermediates for further synthetic transformations. This application note provides a detailed protocol for the Fischer indole synthesis using this compound, focusing on the preparation of bromo-substituted indoles, which are key building blocks in medicinal chemistry.
Reaction Mechanism and Principles
The Fischer indole synthesis proceeds through a series of well-established steps:
-
Hydrazone Formation: The reaction is initiated by the condensation of an arylhydrazine with an aldehyde or ketone to form a phenylhydrazone.[3]
-
Tautomerization: The phenylhydrazone then tautomerizes to its enamine form.[3]
-
[2][2]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[2][2]-sigmatropic rearrangement, which is the key bond-forming step.[1]
-
Cyclization and Aromatization: The resulting intermediate undergoes cyclization and subsequent elimination of ammonia to afford the aromatic indole ring.[1]
A variety of Brønsted and Lewis acids can be employed as catalysts, including hydrochloric acid, sulfuric acid, polyphosphoric acid, zinc chloride, and boron trifluoride.[1]
Experimental Protocols
This section details the synthesis of a bromo-substituted indole via the Fischer indole synthesis using this compound. The following protocol is a representative example for the synthesis of 5-bromo-2-phenyl-1H-indole.
Synthesis of 5-Bromo-2-phenyl-1H-indole
Materials:
-
This compound
-
Phenylacetylene
-
Polyphosphoric acid (PPA)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine (4-bromophenyl)hydrazine hydrochloride (1.00 mmol, 223.5 mg) and phenylacetylene (1.00 mmol, 102 mg, 109 µL).
-
Add polyphosphoric acid as the catalyst and solvent.
-
Heat the reaction mixture with stirring under reflux conditions. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure 5-bromo-2-phenyl-1H-indole.
Data Presentation
The following table summarizes the quantitative data for the synthesis of 5-bromo-2-phenyl-1H-indole.
| Product | Starting Materials | Catalyst | Yield | Melting Point (°C) | 1H NMR (400 MHz, DMSO-d6) δ (ppm) | 13C NMR (101 MHz, DMSO-d6) δ (ppm) |
| 5-Bromo-2-phenyl-1H-indole | This compound, Phenylacetylene | Polyphosphoric acid | 80% | Not Reported | 11.77 (s, 1H), 7.86 (d, J = 7.7 Hz, 2H), 7.72 (s, 1H), 7.48 (t, J = 7.5 Hz, 2H), 7.36 (t, J = 7.1 Hz, 2H), 7.21 (d, J = 8.5 Hz, 1H), 6.90 (s, 1H) | 139.2, 135.8, 131.7, 130.6, 129.1 (2C), 128.0, 125.2 (2C), 124.0, 122.2, 113.3, 111.9, 98.3 |
Mandatory Visualizations
Fischer Indole Synthesis Mechanism
Caption: Mechanism of the Fischer Indole Synthesis.
Experimental Workflow for the Synthesis of 5-Bromo-2-phenyl-1H-indole
References
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 4-Bromophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromophenylhydrazine hydrochloride is a versatile and valuable reagent in synthetic organic chemistry, particularly in the construction of novel heterocyclic scaffolds. Its bifunctional nature, possessing both a nucleophilic hydrazine moiety and a synthetically adaptable bromo-substituted aromatic ring, allows for the creation of a diverse array of heterocyclic compounds. This document provides detailed application notes and experimental protocols for the synthesis of indoles, pyrazoles, and 1,3,4-thiadiazoles utilizing this compound as a key starting material. The resulting compounds are of significant interest in drug discovery due to their wide range of biological activities, including antimicrobial and anticancer properties.
Synthesis of Novel Indole Derivatives via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and reliable method for the preparation of indoles from arylhydrazines and carbonyl compounds under acidic conditions. The use of this compound leads to the formation of bromo-substituted indoles, which can be further functionalized through cross-coupling reactions, enhancing their therapeutic potential.
Experimental Protocol: Synthesis of 6-Bromo-2-phenyl-1H-indole
This protocol describes the synthesis of 6-bromo-2-phenyl-1H-indole from this compound and acetophenone.
Materials:
-
This compound
-
Acetophenone
-
Glacial acetic acid
-
Ethanol
-
Distilled water
-
Ice bath
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Hydrazone Formation: In a 250 mL round bottom flask, dissolve this compound (10 mmol) in 50 mL of ethanol. To this solution, add acetophenone (10 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the reaction mixture at room temperature for 1 hour. The formation of the phenylhydrazone derivative is often indicated by a color change or the precipitation of a solid.
-
Indolization: To the mixture containing the hydrazone, add 50 mL of glacial acetic acid.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with copious amounts of cold water to remove acetic acid and other water-soluble impurities.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 6-bromo-2-phenyl-1H-indole.
-
Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Caption: Reaction scheme for the synthesis of 6-bromo-2-phenyl-1H-indole.
Quantitative Data: Anticancer Activity of Indole Derivatives
Bromo-substituted indoles and their derivatives have shown promising anticancer activities. The following table summarizes the in-vitro cytotoxic activity of representative indole-based compounds against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5f | MCF-7 (Breast) | 13.2 | |
| MDA-MB-468 (Breast) | 8.2 | ||
| 4e | MCF-7 (Breast) | 2.0 (average) | |
| A549 (Lung) | 2.0 (average) | ||
| HCT (Colon) | 2.0 (average) | ||
| 12 | Various cancer cell lines | 0.22 - 1.80 | |
| 34, 35a, 35b | A549, HCT-116, MDA-MB-231, MCF-7 | 0.58 - 2.41 |
Synthesis of Novel Pyrazole Derivatives
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are synthesized through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. Using this compound allows for the introduction of a bromo-phenyl moiety at the N1 position of the pyrazole ring.
Experimental Protocol: Synthesis of 1-(4-bromophenyl)-3-(2-hydroxyphenyl)-5-phenyl-1H-pyrazole
This protocol details the synthesis of a novel pyrazole derivative from a 1,3-diketone and 4-bromophenylhydrazine.
Materials:
-
2-(2-(4-bromophenyl)hydrazino)-1-(2-(hydroxyphenyl)-3-phenylpropane-1,3-dione (starting material, synthesized from 4-bromoaniline and a 1,3-diketone)
-
This compound
-
Ethanol
-
Sulfuric acid (concentrated)
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 50 mL round bottom flask, dissolve the starting material, 2-(2-(4-bromophenyl)hydrazino)-1-(2-(hydroxyphenyl)-3-phenylpropane-1,3-dione (0.25 mmol), in 5 mL of ethanol.
-
Add an equivalent amount of concentrated sulfuric acid (0.25 mmol) to the flask.
-
Prepare a solution of this compound (0.25 mmol) in 10 mL of ethanol.
-
Cyclocondensation: Add the this compound solution dropwise to the flask containing the starting material and acid.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 6 hours.
-
Work-up and Purification: After the reflux period, allow the reaction mixture to cool to room temperature.
-
Collect the precipitated product by vacuum filtration.
-
Dry the product and recrystallize it from ethanol to obtain the pure pyrazole derivative.
-
Characterization: Confirm the structure of the synthesized compound using IR, ¹H NMR, and ¹³C NMR spectroscopy.
Caption: General scheme for the synthesis of 1-(4-bromophenyl)-pyrazoles.
Quantitative Data: Antimicrobial Activity of Pyrazole Derivatives
Many pyrazole derivatives exhibit significant antimicrobial properties. The table below presents the Minimum Inhibitory Concentration (MIC) values for several pyrazole compounds against various bacterial and fungal strains.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 21a | Aspergillus niger | 2.9 - 7.8 | |
| Staphylococcus aureus | 62.5 - 125 | ||
| Bacillus subtilis | 62.5 - 125 | ||
| Klebsiella pneumoniae | 62.5 - 125 | ||
| 3 | Escherichia coli | 0.25 | |
| 4 | Streptococcus epidermidis | 0.25 | |
| 2 | Aspergillus niger | 1 | |
| 9 | Staphylococcus aureus (MDR) | 4 | |
| Enterococcus faecalis (MDR) | 4 | ||
| 21c | Multi-drug resistant bacteria | 0.25 | |
| 23h | Multi-drug resistant bacteria | 0.25 |
Synthesis of Novel 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazoles are five-membered aromatic rings containing two nitrogen atoms and one sulfur atom. They can be synthesized from thiosemicarbazide derivatives. 4-Bromophenylhydrazine can be converted to its corresponding thiosemicarbazide, which then undergoes cyclization to form the 1,3,4-thiadiazole ring.
Experimental Protocol: Synthesis of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine
This protocol outlines a general method for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles, which can be adapted for 4-bromophenyl derivatives.
Materials:
-
4-Bromobenzoic acid (as a precursor to the corresponding acyl thiosemicarbazide)
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃)
-
Sodium hydroxide (50% solution)
-
Water
-
Ice bath
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round bottom flask, create a mixture of 4-bromobenzoic acid (3.00 mmol) and phosphorus oxychloride (10 mL). Stir this mixture for 20 minutes at room temperature.
-
Add thiosemicarbazide (3.00 mmol) to the mixture.
-
Cyclization: Heat the resulting mixture at 80-90 °C for one hour with continuous stirring.
-
Work-up: Cool the reaction mixture in an ice bath and carefully add 40 mL of water.
-
Reflux the resulting suspension for 4 hours.
-
After cooling, basify the solution to a pH of 8 using a 50% sodium hydroxide solution while stirring.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and recrystallize from a suitable solvent to obtain the pure 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine.
-
Characterization: Analyze the product using spectroscopic techniques (FT-IR, ¹H NMR, ¹³C NMR) to confirm its identity.
Caption: General reaction pathway for the synthesis of 5-aryl-1,3,4-thiadiazol-2-amines.
Quantitative Data: Spectroscopic Characterization of a Representative 1,3,4-Thiadiazole Derivative
The following table provides exemplar spectroscopic data for a synthesized 5-phenyl-1,3,4-thiadiazol-2-amine, which serves as a reference for the characterization of the 4-bromo analogue.
| Spectroscopic Data | Chemical Shifts / Wavenumbers |
| ¹H-NMR (500 MHz, DMSO, δ ppm) | 7.75 (d, 2H), 7.41–7.47 (m, 5H) |
| ¹³C-NMR (125 MHz, DMSO, δ ppm) | 168.51, 156.46, 131.04, 129.62, 129.17, 126.35 |
| FT-IR (ATR in solid, ν cm⁻¹) | 3268, 3061, 2959, 2774, 1633, 1509, 1468, 1334 |
Conclusion
This compound is a readily available and highly effective precursor for the synthesis of a variety of biologically active heterocyclic compounds. The protocols and data presented herein provide a comprehensive guide for researchers in the fields of medicinal chemistry and drug development to explore the synthesis and potential applications of novel indoles, pyrazoles, and 1,3,4-thiadiazoles. The presence of the bromine atom in these scaffolds offers a convenient handle for further chemical modifications, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies and the development of new therapeutic agents.
Application of 4-Bromophenylhydrazine Hydrochloride in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromophenylhydrazine hydrochloride is a pivotal starting material in medicinal chemistry, primarily utilized as a precursor for the synthesis of a multitude of heterocyclic compounds. Its intrinsic chemical reactivity makes it an invaluable building block for generating diverse molecular scaffolds, particularly indoles and pyrazoles. These resulting heterocyclic cores are prevalent in a vast array of medicinally important molecules, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document provides detailed application notes, experimental protocols, and associated biological data for the use of this compound in the synthesis of potential therapeutic agents.
Application Note 1: Synthesis of 6-Bromoindole Derivatives as Potent Anticancer Agents via Fischer Indole Synthesis
The Fischer indole synthesis is a robust and versatile chemical reaction that facilitates the production of the indole aromatic heterocycle from a substituted phenylhydrazine and a carbonyl compound under acidic conditions.[1][2] this compound serves as an excellent substrate for this reaction, leading to the formation of 6-bromoindole derivatives. This scaffold is a key feature in numerous compounds investigated for their potent anticancer activities.
Experimental Protocol: Synthesis of a Representative 6-Bromo-1H-indole Derivative
This protocol outlines the synthesis of a 6-bromoindole derivative through the Fischer indole synthesis.
Materials:
-
This compound
-
A suitable ketone or aldehyde (e.g., ethyl pyruvate for the synthesis of ethyl 6-bromo-1H-indole-2-carboxylate)
-
Glacial acetic acid
-
Ethanol
-
Sodium acetate
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Purification apparatus (e.g., column chromatography setup with silica gel)
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and sodium acetate (1.1 equivalents) in a minimal amount of water.
-
To this solution, add a solution of the carbonyl compound (e.g., ethyl pyruvate, 1 equivalent) in ethanol.
-
Stir the mixture at room temperature for 1-2 hours. The formation of the phenylhydrazone may be observed as a precipitate.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
-
Indolization (Fischer Cyclization):
-
Place the dried phenylhydrazone in a round-bottom flask.
-
Add a suitable acidic catalyst. A mixture of glacial acetic acid and a catalytic amount of concentrated sulfuric acid or polyphosphoric acid can be used.
-
Heat the reaction mixture to reflux (typically 80-110 °C) with continuous stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Pour the cooled reaction mixture into ice-cold water.
-
Neutralize the solution carefully with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 6-bromoindole derivative.
-
Experimental Workflow: Fischer Indole Synthesis
Caption: Workflow for the synthesis of 6-bromoindole derivatives.
Quantitative Data: Anticancer Activity of Bromo-Indole Derivatives
Substituted indole derivatives, including those with a bromine atom on the indole ring, have demonstrated significant cytotoxic activity against various cancer cell lines. The data presented below is a compilation from studies on bromo-substituted indole and pyrazole-indole hybrids, showcasing their potential as anticancer agents.
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-Indole Hybrid | HepG2 (Liver Cancer) | 6.1 ± 1.9 | [4] |
| Pyrazole-Indole Hybrid | HepG2 (Liver Cancer) | 7.9 ± 1.9 | [4] |
| Pyrazole-Indole Hybrid | HCT-116 (Colon Cancer) | 17.4 ± 3.2 | [4] |
| Pyrazole-Indole Hybrid | MCF-7 (Breast Cancer) | 10.6 ± 2.3 | [4] |
| Fused Indole-Pyrazole | A549 (Lung Cancer) | 18.70 (µg/mL) | [5] |
| Fused Indole-Pyrazole | HepG-2 (Liver Cancer) | 50.07 (µg/mL) | [5] |
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Many indole derivatives exert their anticancer effects by modulating key cellular signaling pathways that are often dysregulated in cancer. One of the most critical pathways is the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway.[2][6] This pathway plays a central role in regulating cell growth, proliferation, survival, and angiogenesis.[2]
In numerous cancers, the PI3K/Akt/mTOR pathway is constitutively active, promoting uncontrolled cell division and resistance to apoptosis. 6-Bromoindole derivatives have been investigated as inhibitors of key kinases within this pathway, such as PI3K, Akt, and mTOR. By inhibiting these kinases, these compounds can effectively block downstream signaling, leading to a reduction in cell proliferation and the induction of apoptosis in cancer cells.
Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR pathway by 6-bromoindole derivatives.
Application Note 2: Synthesis of 1-(4-Bromophenyl)-pyrazole Derivatives as Potential Anticancer Agents
The reaction of hydrazines with 1,3-dicarbonyl compounds is a fundamental and efficient method for the synthesis of pyrazoles. This compound serves as a key building block, leading to the formation of 1-(4-bromophenyl)-pyrazole derivatives, a scaffold present in numerous compounds with diverse biological activities, including anticancer properties.[7]
Experimental Protocol: Synthesis of a Representative 1-(4-Bromophenyl)-pyrazole Derivative
This protocol describes the synthesis of a substituted 1-(4-bromophenyl)-pyrazole.
Materials:
-
This compound
-
A 1,3-dicarbonyl compound (e.g., acetylacetone)
-
Ethanol or glacial acetic acid
-
Catalyst (e.g., a few drops of concentrated sulfuric acid, optional)
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol or glacial acetic acid.
-
Add the 1,3-dicarbonyl compound (e.g., acetylacetone, 1 equivalent) to the solution.
-
If using a catalyst, add a few drops of concentrated sulfuric acid.
-
-
Cyclocondensation:
-
Heat the reaction mixture to reflux for 2-6 hours. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
If a precipitate forms, filter the solid, wash with water, and dry.
-
If no precipitate forms, extract the product with a suitable organic solvent.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 1-(4-bromophenyl)-pyrazole derivative.
-
Experimental Workflow: Pyrazole Synthesis
Caption: Workflow for the synthesis of 1-(4-bromophenyl)-pyrazole derivatives.
Quantitative Data: Anticancer Activity of Pyrazole Derivatives
Pyrazole derivatives have been extensively studied for their anticancer potential. The table below summarizes the cytotoxic activity of some pyrazole derivatives against various cancer cell lines.
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazoline Derivative | AsPC-1 (Pancreatic Cancer) | 16.8 | [8] |
| Pyrazoline Derivative | U251 (Glioblastoma) | 11.9 | [8] |
| Pyrazoline Derivative | HepG-2 (Liver Cancer) | 3.57 | [1] |
| Pyrazole Derivative | MCF-7 (Breast Cancer) | 7.016 | [9] |
| Pyrazole Derivative | MCF-7 (Breast Cancer) | 8.03 | [10] |
Conclusion
This compound is a versatile and indispensable reagent in medicinal chemistry. Its application in the Fischer indole synthesis and pyrazole synthesis provides efficient routes to a wide variety of heterocyclic compounds with significant therapeutic potential, particularly in the realm of oncology. The protocols and data presented herein serve as a valuable resource for researchers engaged in the design and development of novel drug candidates.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 4. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Fischer Indole Synthesis of 6-Bromo-1,2,3,4-tetrahydrocarbazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 6-bromo-1,2,3,4-tetrahydrocarbazole, a valuable heterocyclic scaffold in medicinal chemistry, utilizing the Fischer indole synthesis. The described methodology employs 4-Bromophenylhydrazine hydrochloride and cyclohexanone as starting materials. This application note includes a comprehensive, step-by-step experimental procedure, tabulated quantitative data for the starting materials and the product, and visualizations of the experimental workflow and the reaction mechanism to ensure clarity and reproducibility for researchers in organic synthesis and drug development.
Introduction
The Fischer indole synthesis is a robust and versatile chemical reaction for the formation of the indole ring system, a core structure in numerous natural products and pharmaceutically active compounds. The reaction proceeds by the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and a ketone or aldehyde. This application note details the synthesis of 6-bromo-1,2,3,4-tetrahydrocarbazole, a substituted tetrahydrocarbazole. Tetrahydrocarbazoles are known to possess a range of biological activities, including antibiotic, anti-carcinogenic, and anti-inflammatory properties, making them attractive targets in drug discovery.[1]
Data Presentation
Table 1: Reactant and Product Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| This compound | C₆H₈BrClN₂ | 223.50 | Starting Material |
| Cyclohexanone | C₆H₁₀O | 98.14 | Starting Material |
| 6-Bromo-1,2,3,4-tetrahydrocarbazole | C₁₂H₁₂BrN | 250.14 | Product |
Table 2: Experimental Data for the Synthesis of 6-Bromo-1,2,3,4-tetrahydrocarbazole
| Parameter | Value | Reference |
| Yield | 97% | [2] |
| Melting Point | 151.5-152.0 °C | [2] |
| Appearance | Off-white to brown solid | [2] |
| ¹H NMR (DMSO-d₆) | [3] | |
| δ 11.3 (s, 1H, N-H) | [3] | |
| δ 8.09-8.11 (s, 1H, Ar-H) | [3] | |
| δ 7.38-7.49 (m, 2H, Ar-H) | [3] | |
| δ 2.6-2.7 (2t, 4H, CH₂) | [3] | |
| δ 1.80-1.82 (m, 4H, CH₂) | [3] | |
| ¹³C NMR (DMSO-d₆) | [3] | |
| Aromatic C-Br | 154 ppm | [3] |
| Aromatic carbons | 111-126 ppm | [3] |
| Aliphatic carbons | 23-29 ppm | [3] |
| Mass Spectrum | [3] | |
| m/z | 251.2 | [3] |
Experimental Protocols
Synthesis of 6-Bromo-1,2,3,4-tetrahydrocarbazole
This protocol is adapted from a known procedure for the synthesis of 6-bromo-1,2,3,4-tetrahydrocarbazole.[2]
Materials:
-
This compound
-
Cyclohexanone
-
Concentrated Hydrochloric Acid
-
Ethyl Acetate
-
Petroleum Ether
-
Anhydrous Sodium Sulfate
-
Sodium Hydroxide (for pH adjustment)
-
Round bottom flask (250 mL)
-
Oil bath
-
Magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Reaction Setup: In a 250 mL round bottom flask, combine this compound (1.00 eq.) and cyclohexanone (1.00 eq.).
-
Acid Addition: To the mixture from step 1, add concentrated hydrochloric acid (150 mL).
-
Reaction: Place the reaction mixture in an oil bath and heat to 60 °C with stirring for 4 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:petroleum ether (1:1).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Neutralization: Carefully adjust the pH of the reaction mixture to 8 using an aqueous solution of sodium hydroxide.
-
Extraction: Extract the product from the aqueous layer with ethyl acetate (5 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting residue by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether (starting with 1:10) as the eluent to afford the pure 6-bromo-1,2,3,4-tetrahydrocarbazole as a yellow solid.[2]
Visualizations
Caption: Experimental workflow for the synthesis of 6-bromo-1,2,3,4-tetrahydrocarbazole.
Caption: Reaction mechanism of the Fischer indole synthesis.
References
Application Notes and Protocols for the Synthesis of Potential Anti-inflammatory Agents from 4-Bromophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of potential anti-inflammatory agents derived from 4-Bromophenylhydrazine hydrochloride. This document includes detailed experimental protocols for the synthesis of pyrazole and indole derivatives, methods for assessing their anti-inflammatory activity, and a summary of their biological data. Additionally, it features diagrams of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the methodologies and mechanisms of action.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. A key mediator in the inflammatory cascade is the transcription factor Nuclear Factor-kappa B (NF-κB), which regulates the expression of numerous pro-inflammatory genes.[1] The development of novel anti-inflammatory agents that can modulate these pathways is a significant area of research in drug discovery.
This compound is a versatile starting material for the synthesis of various heterocyclic compounds, particularly pyrazoles and indoles, which have demonstrated a wide range of biological activities, including anti-inflammatory properties.[2][3] This document outlines the synthetic routes to these compounds and the protocols for evaluating their potential as anti-inflammatory agents.
Signaling Pathways in Inflammation
A critical pathway in the inflammatory response is the NF-κB signaling cascade. Understanding this pathway is essential for the rational design of anti-inflammatory drugs.
Caption: NF-κB Signaling Pathway in Inflammation.
Experimental Protocols
Synthesis of Potential Anti-inflammatory Agents
The following protocols describe the synthesis of pyrazole and indole derivatives starting from this compound.
Caption: General Synthetic Workflow.
Protocol 1: Synthesis of 1-(3-(4-Bromophenyl)-5-aryl-4,5-dihydropyrazol-1-yl)ethanone Derivatives
This protocol is adapted from the synthesis of related N-acetylpyrazoline derivatives.[2]
-
Synthesis of Chalcones (1,3-Diarylpropenones):
-
Dissolve 4-bromoacetophenone (10 mmol) and an appropriate aromatic aldehyde (10 mmol) in glacial acetic acid (20 mL).
-
Add a few drops of concentrated sulfuric acid as a catalyst.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into ice-cold water.
-
Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the chalcone intermediate.
-
-
Synthesis of N-Acetylpyrazolines:
-
To a solution of the synthesized chalcone (5 mmol) in glacial acetic acid (15 mL), add this compound (5.5 mmol).
-
Reflux the mixture for 8-10 hours.
-
Pour the cooled reaction mixture into crushed ice.
-
Filter the resulting solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the final N-acetylpyrazoline derivative.
-
Protocol 2: Synthesis of Brominated Indole Derivatives (Fischer Indole Synthesis)
This is a general protocol for the Fischer indole synthesis.
-
Formation of Phenylhydrazone:
-
Dissolve this compound (10 mmol) and a selected ketone or aldehyde (10 mmol) in ethanol (25 mL).
-
Add a catalytic amount of a Brønsted acid (e.g., a few drops of concentrated HCl or H₂SO₄).
-
Stir the mixture at room temperature for 1-2 hours or until TLC indicates the consumption of the starting materials.
-
The phenylhydrazone may precipitate out of the solution or can be isolated by removing the solvent under reduced pressure.
-
-
Cyclization to Indole:
-
Heat the formed phenylhydrazone in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or glacial acetic acid) at a temperature ranging from 80°C to 200°C, depending on the reactivity of the substrate.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude indole derivative by column chromatography or recrystallization.
-
In Vivo Anti-inflammatory Activity Assay
Protocol 3: Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used method for evaluating the acute anti-inflammatory activity of new compounds.
-
Animals:
-
Use healthy Wistar albino rats of either sex, weighing between 150-200 g.
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
House the animals in standard polypropylene cages and provide them with a standard pellet diet and water ad libitum.
-
Fast the animals overnight before the experiment, with free access to water.
-
-
Experimental Groups:
-
Divide the animals into at least three groups (n=6 per group):
-
Control Group: Receives the vehicle (e.g., 1% Tween 80 in normal saline).
-
Standard Group: Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Test Group(s): Receives the synthesized compound(s) at a specific dose (e.g., 20 or 40 mg/kg, p.o.).
-
-
-
Procedure:
-
Administer the vehicle, standard drug, or test compound orally (p.o.) to the respective groups.
-
One hour after administration, inject 0.1 mL of 1% w/v carrageenan suspension in normal saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:
-
Vc = Mean increase in paw volume in the control group.
-
Vt = Mean increase in paw volume in the test or standard group.
-
-
Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test).
-
Data Presentation
The anti-inflammatory activity of synthesized compounds is summarized in the tables below.
Table 1: In Vivo Anti-inflammatory Activity of 1-(3-(4-Bromophenyl)-5-aryl-4,5-dihydropyrazol-1-yl)ethanone Derivatives
| Compound ID | Dose (mg/kg) | % Inhibition of Edema (after 4h) |
| 3a | 40 | 33.11 |
| Indomethacin | 10 | 72.99 |
| Celecoxib | 10 | 83.76 |
| Data adapted from a study on structurally related compounds.[3] |
Table 2: In Vivo Anti-inflammatory Activity of Chalcone Precursor (E)-1-(4-bromophenyl)-3-(1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)prop-2-en-1-one
| Compound ID | Dose (mg/kg) | % Inhibition of Edema (after 4h) |
| 2a | 40 | 85.23 ± 1.92 |
| Indomethacin | 10 | 72.99 |
| Celecoxib | 10 | 83.76 |
| Data from a study on a chalcone with a 4-bromophenyl moiety.[3] |
Table 3: In Vitro Anti-inflammatory Activity of Brominated Indole Derivatives
| Compound | IC₅₀ for NO Inhibition (µM) |
| 6-Bromoindole | >100 |
| 5-Bromoisatin | ~339.8 |
| 6-Bromoisatin | ~339.8 |
| Data from a study on brominated indoles.[4] |
Conclusion
The protocols and data presented herein demonstrate that this compound is a valuable scaffold for the synthesis of novel pyrazole and indole derivatives with potential anti-inflammatory properties. The provided experimental procedures offer a clear pathway for the synthesis and evaluation of these compounds. The quantitative data, although preliminary for some derivatives, suggests that further optimization of these structures could lead to the development of potent anti-inflammatory agents. The visualization of the NF-κB signaling pathway and the synthetic workflows provides a conceptual framework for researchers in this field. Further studies are warranted to explore the structure-activity relationships and the precise mechanisms of action of these promising compounds.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 4-Bromophenylhydrazine Hydrochloride as a Versatile Reagent in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromophenylhydrazine hydrochloride is a key building block in the synthesis of a variety of agrochemicals. Its utility stems from the reactive hydrazine moiety, which can participate in cyclization reactions to form stable heterocyclic structures. These heterocyclic cores, such as pyrazoles and indoles, are prevalent in a wide range of biologically active compounds, including fungicides and insecticides. This document provides an overview of the applications of this compound and its analogs in the synthesis of agrochemicals, with a focus on pyrazole-based fungicides and indole derivatives.
Key Applications in Agrochemical Synthesis
This compound is a crucial precursor for the synthesis of various agrochemical scaffolds:
-
Pyrazole-Based Fungicides: Phenylhydrazine derivatives are essential for the synthesis of pyrazole rings, a core component of many modern fungicides. These compounds often act by inhibiting the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain.
-
Indole-Based Agrochemicals: Through the Fischer indole synthesis, this compound can be used to create substituted indoles. Indole derivatives have shown a broad spectrum of biological activities, including herbicidal, insecticidal, and plant growth regulatory effects.
-
Insecticidal Diacylhydrazine Analogs: The hydrazine functional group is a key component of diacylhydrazine insecticides, which act as ecdysone receptor agonists, disrupting the molting process of insects.[1] While direct synthesis from this compound is less common, it serves as a foundational structure for related compounds.
Case Study: Synthesis of Pyraclostrobin (using p-Chlorophenylhydrazine hydrochloride)
A prominent example of the use of a halogenated phenylhydrazine hydrochloride in agrochemical synthesis is the production of Pyraclostrobin, a widely used strobilurin fungicide. The synthesis of Pyraclostrobin is a multi-step process that utilizes p-chlorophenylhydrazine hydrochloride as a key starting material to construct the pyrazole ring.[2][3]
Experimental Protocol: Synthesis of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol, a Key Intermediate for Pyraclostrobin
This protocol is based on the initial steps of the Pyraclostrobin synthesis described in the patent literature.[3]
Materials:
-
p-Chloroaniline
-
Concentrated Hydrochloric Acid (37%)
-
Sodium Nitrite (NaNO₂)
-
Sodium Sulfite (Na₂SO₃)
-
Water
-
Diethyl maleate
-
Sodium methoxide
-
Methanol
-
Toluene
Procedure:
-
Diazotization of p-Chloroaniline:
-
In a reaction vessel, add p-chloroaniline to a mixture of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5°C with constant stirring.
-
Slowly add an aqueous solution of sodium nitrite, maintaining the temperature below 5°C, to form the diazonium salt.
-
-
Reduction to p-Chlorophenylhydrazine hydrochloride:
-
In a separate vessel, prepare a solution of sodium sulfite in water.
-
Slowly add the diazonium salt solution to the sodium sulfite solution while controlling the pH and temperature to effect the reduction to p-chlorophenylhydrazine.
-
Acidify the reaction mixture with hydrochloric acid to precipitate p-chlorophenylhydrazine hydrochloride.
-
Filter, wash, and dry the product.
-
-
Cyclization to form 1-(4-Chlorophenyl)-1H-pyrazol-3-ol:
-
React the p-chlorophenylhydrazine hydrochloride with diethyl maleate in the presence of a base such as sodium methoxide in a suitable solvent like methanol.
-
The reaction mixture is typically heated to reflux to drive the cyclization.
-
After the reaction is complete, the mixture is cooled, and the product is isolated by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent like toluene.
-
Quantitative Data for Pyraclostrobin Synthesis Intermediate
| Step | Product | Starting Materials | Reagents | Yield | Purity |
| 1 & 2 | p-Chlorophenylhydrazine hydrochloride | p-Chloroaniline | HCl, NaNO₂, Na₂SO₃ | High | >98% |
| 3 | 1-(4-Chlorophenyl)-1H-pyrazol-3-ol | p-Chlorophenylhydrazine hydrochloride, Diethyl maleate | Sodium methoxide | >95% | >99% |
Note: Yields and purity are based on optimized industrial processes as described in patent literature.[3]
Synthesis of Novel Pyrazole Derivatives with Potential Fungicidal Activity
This compound can be used to synthesize novel pyrazole derivatives that may exhibit fungicidal properties. The following is a general protocol for such a synthesis.
Experimental Protocol: General Procedure for the Synthesis of Substituted Pyrazoles
This protocol is adapted from the synthesis of novel pyrazole derivatives with potential biological activity.
Materials:
-
This compound
-
Substituted 1,3-dicarbonyl compound
-
Ethanol
-
Sulfuric acid (catalytic amount)
Procedure:
-
Dissolve the starting 1,3-dicarbonyl compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Add a solution of this compound (1 equivalent) in ethanol dropwise to the mixture.
-
Reflux the reaction mixture for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
The crude product can be further purified by recrystallization from ethanol.
Key Reaction Pathways and Workflows
Fischer Indole Synthesis
The Fischer indole synthesis is a classic reaction for the formation of the indole ring system from a phenylhydrazine and an aldehyde or ketone in the presence of an acid catalyst.
Caption: Fischer Indole Synthesis Pathway.
Synthesis of Pyraclostrobin Intermediate
The following diagram illustrates the initial steps in the synthesis of a key pyrazole intermediate for the fungicide Pyraclostrobin.
Caption: Workflow for Pyraclostrobin Intermediate Synthesis.
Conclusion
This compound and its halogenated analogs are indispensable reagents in the agrochemical industry. Their ability to efficiently form key heterocyclic scaffolds like pyrazoles and indoles makes them central to the synthesis of a wide array of fungicides and other crop protection agents. The provided protocols and reaction pathways serve as a foundational guide for researchers and professionals in the development of new and effective agrochemicals.
References
- 1. Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyraclostrobin (Ref: BAS 500F) [sitem.herts.ac.uk]
- 3. CN110105287B - Synthesis process of pyraclostrobin - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: 4-Bromophenylhydrazine Hydrochloride in Organic Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-bromophenylhydrazine hydrochloride in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound in organic synthesis?
A1: this compound is a versatile reagent primarily used in:
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Fischer Indole Synthesis: To produce 6-bromo-substituted indoles, which are important scaffolds in many pharmaceuticals.[1][2]
-
Japp-Klingemann Reaction: For the synthesis of hydrazones from β-keto-acids or β-keto-esters, which can then be used to form indoles or other heterocyclic compounds.[3][4][5]
-
Derivatizing Agent: To react with aldehydes and ketones to form crystalline hydrazone derivatives, which can be used for their characterization.
Q2: What are the typical catalysts and solvents used in the Fischer indole synthesis with this compound?
A2: The choice of catalyst and solvent is crucial for the success of the Fischer indole synthesis.[1][6]
-
Catalysts: Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), and p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, FeCl₃, and AlCl₃) are commonly used.[1][2][6][7] The selection of the acid catalyst can be a decisive factor in the reaction's success.[6]
-
Solvents: Polar aprotic solvents like acetic acid and dimethyl sulfoxide (DMSO) are often employed.[1] In many procedures, the reaction is heated in acetic acid, which acts as both the solvent and a catalyst.[1]
Q3: My Fischer indole synthesis is failing or giving low yields. What are the possible reasons?
A3: Several factors can contribute to the failure or low yield of a Fischer indole synthesis:
-
Substituent Effects: Electron-withdrawing groups on the phenylhydrazine ring can hinder the reaction, and in some cases, prevent it from occurring altogether.[8] Conversely, electron-donating groups tend to accelerate the reaction.[8]
-
Steric Hindrance: Bulky substituents on either the hydrazine or the carbonyl compound can impede the necessary[9][9]-sigmatropic rearrangement.
-
Unfavorable Tautomerization: The reaction requires the formation of an ene-hydrazine intermediate. If this tautomerization is not favorable, the reaction will not proceed efficiently.[2]
-
Side Reactions: Competing side reactions, such as cleavage of the N-N bond, can divert the reactants from the desired indole formation pathway.[10]
Q4: I am observing the formation of a dark-colored tar in my reaction instead of the expected product. What could be the cause and how can I prevent it?
A4: Tar formation is a common issue in Fischer indole synthesis, often resulting from:
-
High Reaction Temperatures: Elevated temperatures can lead to decomposition and polymerization of starting materials, intermediates, or the final product.[11]
-
Strongly Acidic Conditions: While an acid catalyst is necessary, excessively strong acids or high concentrations can promote side reactions and decomposition.
-
Instability of Intermediates or Products: The intermediates or the final indole product may be unstable under the reaction conditions, leading to degradation.[11]
To mitigate tar formation, consider the following:
-
Optimize Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Use a Milder Acid Catalyst: Experiment with different Brønsted or Lewis acids to find one that promotes the desired reaction without causing excessive decomposition.
-
Shorter Reaction Times: Monitor the reaction progress closely (e.g., by TLC) and work it up as soon as the starting material is consumed to prevent product degradation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during organic synthesis with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation in Fischer Indole Synthesis | Inappropriate acid catalyst. | Screen a variety of Brønsted and Lewis acids (e.g., HCl, H₂SO₄, PPA, ZnCl₂, BF₃). The choice of acid is critical.[6][7] |
| Unfavorable reaction temperature. | Optimize the reaction temperature. Some reactions work well at room temperature, while others require heating.[12] | |
| Steric hindrance from substituents. | If possible, use starting materials with less bulky substituents. | |
| Electron-withdrawing groups on the phenylhydrazine. | The presence of strong electron-withdrawing groups can significantly slow down or prevent the reaction.[8] | |
| Formation of Multiple Products | Use of an unsymmetrical ketone. | With non-symmetrical ketones where both sides can enolize, the formation of two different indole products is possible.[8] Using a strong acid like methanesulfonic acid may favor enolization at the less substituted side.[8] |
| "Abnormal" Fischer Indole Synthesis. | With certain substrates, particularly those with ortho-halo substituents, rearranged or "abnormal" products can form alongside the expected indole.[13] | |
| Difficulty in Product Purification | Presence of highly polar byproducts. | Consider using a different column chromatography stationary phase (e.g., alumina instead of silica gel) or reverse-phase chromatography.[14] |
| Product instability on silica gel. | If the product is acid-sensitive, consider neutralizing the silica gel with a base like triethylamine before use. | |
| Unexpected Side Reactions | Heterolytic N-N bond cleavage. | This can be a significant side reaction, especially with electron-donating substituents on the aryl hydrazine, leading to byproducts instead of the indole.[10] |
| Oxidation of the hydrazine. | Arylhydrazines can be oxidized, especially in the presence of certain metals or oxidants, which can lead to the formation of azo compounds or other undesired products.[15] | |
| Reaction with solvents. | Ensure the solvent is inert under the reaction conditions. For example, some hydrazines may react with certain carbonyl-containing solvents. |
Experimental Protocols
General Protocol for Fischer Indole Synthesis:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve the this compound and the desired ketone or aldehyde in a suitable solvent, such as ethanol or acetic acid.
-
If starting with the hydrochloride salt, a base such as sodium acetate may be added to liberate the free hydrazine.
-
Stir the mixture at room temperature or with gentle heating until the formation of the hydrazone is complete (can be monitored by TLC).
-
In many cases, the hydrazone can be isolated by filtration if it precipitates from the solution.
-
-
Indolization:
-
The isolated hydrazone is then subjected to the cyclization conditions. Alternatively, in a one-pot procedure, the acid catalyst is added directly to the hydrazone formation reaction mixture.[1]
-
Add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid in a suitable solvent).
-
Heat the reaction mixture to the appropriate temperature (this can range from room temperature to reflux, depending on the substrates and catalyst).[11]
-
Monitor the reaction by TLC until the starting hydrazone is consumed.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate or ammonium hydroxide).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizations
Caption: A flowchart for troubleshooting common issues in the Fischer indole synthesis.
Caption: Main reaction and side reaction pathways for 4-bromophenylhydrazine.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. organicreactions.org [organicreactions.org]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 14. reddit.com [reddit.com]
- 15. pubs.acs.org [pubs.acs.org]
Improving the purity of 4-Bromophenylhydrazine hydrochloride during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 4-Bromophenylhydrazine hydrochloride during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound is typically a multi-step process that begins with the diazotization of 4-bromoaniline. The resulting diazonium salt is then reduced to form 4-bromophenylhydrazine. This intermediate is subsequently purified and converted to its hydrochloride salt.
Q2: What are some common impurities encountered in the synthesis of this compound?
Common impurities can include unreacted 4-bromoaniline, positional isomers (e.g., 2-bromophenylhydrazine and 3-bromophenylhydrazine), and byproducts from side reactions during the diazotization or reduction steps. Inadequate purification can also leave residual solvents or reagents in the final product. One study on a similar compound, 4-chlorophenylhydrazine hydrochloride, identified positional isomers and the starting aniline as primary impurities.[1]
Q3: What analytical techniques are recommended for assessing the purity of this compound?
High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for determining the purity of this compound and for detecting and quantifying impurities.[1][2] The melting point of the final product can also serve as a preliminary indicator of purity.
Q4: What are the typical yield and purity that can be expected for this synthesis?
With optimized protocols, it is possible to achieve a purity of 99% or higher, as determined by HPLC.[2] The overall yield for the multi-step synthesis is often in the range of 38% or more.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete diazotization or reduction reactions.- Suboptimal temperature control during the reaction.- Loss of product during purification steps. | - Ensure complete dissolution of 4-bromoaniline before diazotization.- Maintain the recommended temperature ranges for each step.- Minimize the amount of solvent used for recrystallization to avoid excessive loss of product in the mother liquor. |
| Product Discoloration (e.g., pink, yellow, or brown) | - Presence of residual diazonium salts due to incomplete reduction.- Oxidation of the phenylhydrazine base.- Formation of colored byproducts. | - Ensure the reduction step goes to completion.- Decolorize the crude product solution with activated carbon before recrystallization.[2]- Wash the final product with a suitable solvent like acetone to improve its appearance.[2] |
| Broad Melting Point Range | - Presence of impurities. | - Recrystallize the product an additional time.- Ensure the product is thoroughly dried to remove any residual solvent. |
| High Impurity Content in Final Product | - Inefficient purification.- Suboptimal reaction conditions leading to side reactions. | - Optimize the recrystallization solvent and procedure.- Consider using a different reducing agent, such as zinc powder with concentrated hydrochloric acid, which has been reported to yield a product with fewer impurities.[2] |
Data Presentation: Comparison of Synthesis Protocols
The following table summarizes the reported purity and yield for different synthetic approaches to this compound.
| Protocol | Reducing Agent | Purification Method | Reported Purity (HPLC) | Reported Yield | Reference |
| Protocol 1 | Sodium Sulfite | Recrystallization from water/HCl | Not specified | ~80-84% (for phenylhydrazine) | [3] |
| Protocol 2 | Zinc Powder / Conc. HCl | Recrystallization from water, activated carbon treatment, acetone wash | ≥99% | ≥38% | [2] |
| Protocol 3 | Sodium Metabisulfite | Recrystallization from water, activated carbon treatment | 99.5% (for a related compound) | Not specified | [4] |
Experimental Protocols
Protocol 1: Synthesis via Diazotization and Reduction with Zinc Powder/HCl[2]
This protocol is reported to produce high-purity this compound.
1. Diazotization:
-
In a suitable reaction vessel, mix 4-bromoaniline with 37% concentrated hydrochloric acid.
-
Cool the mixture to 0-5 °C using an ice-salt bath.
-
While stirring, slowly add a 35% aqueous solution of sodium nitrite, maintaining the temperature between 0-5 °C.
-
Continue stirring for 1-1.5 hours at this temperature.
2. Reduction:
-
To the diazonium salt solution, add 37% concentrated hydrochloric acid, water, and zinc powder.
-
Maintain the reaction temperature between 15-20 °C until the reaction is complete (indicated by a color change to grayish-white).
-
Adjust the pH of the reaction mixture to approximately 10.5 with a 20-30% sodium hydroxide solution.
-
Allow the crude 4-bromophenylhydrazine to precipitate, then collect it by filtration.
3. Purification and Salting Out:
-
Dissolve the crude 4-bromophenylhydrazine in water by heating to 60 °C.
-
Add activated carbon to decolorize the solution and heat for 20 minutes.
-
Hot filter the solution to remove the activated carbon.
-
Cool the filtrate to 5 °C to crystallize the pure 4-bromophenylhydrazine.
-
Dissolve the purified 4-bromophenylhydrazine in 37% hydrochloric acid and stir at 60-70 °C until crystals of the hydrochloride salt precipitate.
-
Cool the mixture to 20 °C and collect the crystals by filtration.
-
Wash the filter cake with acetone and dry to obtain the final product.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis and purification of 4-Bromophenylhydrazine HCl.
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting common synthesis issues.
References
Technical Support Center: Synthesis of C3, N-Substituted Indoles via Fischer Indolization
Welcome to the technical support center for the synthesis of C3, N-substituted indoles using the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide direct troubleshooting for common challenges, detailed experimental protocols, and clear visual aids for this specific class of indole synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of C3, N-substituted indoles via the Fischer method particularly challenging?
A1: The synthesis of C3, N-substituted indoles presents notable challenges.[1][2] The core issue often lies in competing side reactions that are promoted by the very substituents intended for the final product. Electron-donating groups, which are common precursors for C3-amino or C3-amido indoles, can over-stabilize a key intermediate. This stabilization can favor a heterolytic N-N bond cleavage pathway over the desired[3][3]-sigmatropic rearrangement, leading to reaction failure or low yields.[1][2] In fact, there are no reported examples of 3-aminoindole synthesis by the classic Fischer method due to these competing pathways.[1][2]
Q2: What are the most common side products observed in these reactions?
A2: A primary side reaction is the cleavage of the N-N bond in the ene-hydrazine intermediate. This leads to the formation of aniline and a stabilized iminylcarbocation, which can then proceed through various non-productive pathways.[1] In some cases, unexpected byproducts such as 3-methylindole and aniline have been observed, indicating a collapse of the intended reaction cascade.[2] Additionally, under harsh acidic conditions and high temperatures, the formation of intractable tars and polymeric byproducts can significantly complicate product isolation.[4]
Q3: Can Lewis acids improve the success rate for these challenging substitutions?
A3: Yes, the use of Lewis acids like zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂) has been shown to improve the efficiency of cyclizations for substrates that perform poorly with traditional protic acids (Brønsted acids).[1][2] While protic acids often lead to failure in the synthesis of N-(indol-3-yl)amides, Lewis acids can facilitate the reaction, though challenges may still remain.[1][2] The choice of acid catalyst is critical and often requires empirical optimization for the specific substrates.[4]
Q4: How does steric hindrance from the C3-substituent precursor affect the reaction?
A4: Significant steric bulk on the carbonyl compound (the precursor to the C3-substituent) can impede the reaction.[4] This hindrance can inhibit the formation of the necessary intermediates or hinder the conformational changes required for the key[3][3]-sigmatropic rearrangement, leading to lower yields or incomplete reactions.[4]
Troubleshooting Guide
Issue 1: Low to No Yield of the Desired Indole
If you are experiencing poor yields, consider the following systematic approach to diagnose and solve the issue.
Detailed Steps:
-
Verify Starting Material Purity: Impurities in the arylhydrazine or carbonyl compound can introduce competing side reactions.[3] Ensure materials are pure, using freshly distilled or recrystallized reagents if necessary.
-
Optimize the Acid Catalyst: The synthesis of C3, N-substituted indoles is highly sensitive to the acid catalyst.
-
Brønsted Acids: (e.g., HCl, H₂SO₄, p-toluenesulfonic acid (PTSA), polyphosphoric acid (PPA)). PPA is often effective for less reactive substrates.[4]
-
Lewis Acids: (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃). These are often more successful for electron-rich substrates that fail with Brønsted acids.[2][4][5]
-
Start by screening a variety of acids and concentrations.
-
-
Adjust Reaction Temperature and Time: These reactions often require elevated temperatures, but excessive heat can cause decomposition.[3] Monitor the reaction's progress by Thin-Layer Chromatography (TLC) to find the optimal balance. Microwave-assisted synthesis can sometimes improve yields and dramatically reduce reaction times.[3]
-
Solvent Selection: The choice of solvent can significantly impact yield. Polar aprotic solvents like DMSO or acetic acid are common choices.[3] In some cases, running the reaction neat (without solvent) can be effective.[3]
Issue 2: Formation of Multiple Products (Regioisomers or Byproducts)
The formation of multiple products is a common problem, arising from either a lack of regioselectivity or competing reaction pathways.
Solutions:
-
Control of Regioselectivity: When using an unsymmetrical ketone, two different regioisomers can form.[4]
-
Steric Control: The reaction often favors the formation of the less sterically hindered ene-hydrazine intermediate.[4]
-
Acid Control: The acidity of the medium is a major factor controlling regioselectivity.[6] Reagents like Eaton's reagent (P₂O₅/MeSO₃H) can provide excellent regiocontrol in certain cases.[6]
-
-
Minimizing N-N Bond Cleavage: This is the primary side reaction for C3-amino and C3-amido indole synthesis.[1]
Issue 3: Purification Challenges
The crude product from a Fischer indolization can be difficult to purify due to the presence of tar, baseline impurities, and products with similar polarities.[3][7]
-
For Basic (Amine-Containing) Indoles: Tertiary amine-containing products often streak on silica gel. Adding a small amount of a basic modifier like triethylamine (TEA) or ammonia to the eluent can significantly improve separation.[7]
-
Chromatography: Careful selection of the solvent system for column chromatography is essential. Gradient elution may be necessary. If separation on silica is poor, consider reverse-phase (C18) chromatography.[3][7]
-
Recrystallization: This can be a highly effective method for obtaining pure crystalline products, though it may result in lower recovery.
-
Derivative Formation: In difficult cases, converting the crude indole into a crystalline derivative (e.g., a salt or an N-acylated compound) can facilitate purification, after which the original indole can be regenerated.[3]
Data Summary: Catalyst and Condition Effects
Optimizing the acid catalyst is a critical step. The ideal choice is highly substrate-dependent.
| Catalyst Type | Examples | Strengths & Use Cases | Potential Issues |
| Brønsted Acids | HCl, H₂SO₄, PTSA, PPA | Widely used, effective for many standard substrates. PPA is good for less reactive starting materials.[5] | Can be too harsh, leading to decomposition, tar formation, or favoring N-N cleavage with electron-rich substrates.[1][4] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃ | Often superior for challenging substrates, such as those leading to C3-amidoindoles.[1][2][5] Can improve yields where protic acids fail. | Can still be harsh; optimization of concentration and temperature is crucial. |
| Specialty Reagents | Eaton's Reagent (P₂O₅/MeSO₃H) | Can provide excellent regiocontrol for specific unsymmetrical ketones. | Can be very harsh; dilution in a solvent like sulfolane may be needed to prevent decomposition.[6] |
| Microwave Heating | N/A | Can dramatically reduce reaction times and improve yields by providing rapid, uniform heating.[3] | Requires specialized equipment; thermal decomposition is still a risk if not controlled. |
Experimental Protocols
General Protocol for Fischer Indolization (Lewis Acid Catalysis)
This protocol is a representative starting point for a challenging C3, N-substituted indole synthesis and should be optimized for specific substrates.
Methodology:
-
Hydrazone Formation (Optional In Situ): To a stirred solution of the N-substituted arylhydrazine (1.0 equivalent) in a suitable solvent (e.g., ethanol, acetic acid, or toluene), add the ketone or aldehyde precursor for the C3-substituent (1.0-1.2 equivalents). This step can often be combined with the next in a one-pot procedure.[3]
-
Cyclization: Add the chosen acid catalyst (e.g., ZnCl₂, 1.5 equivalents). The mixture is then heated, often to the reflux temperature of the solvent, for several hours.
-
Monitoring: The reaction progress should be carefully monitored by TLC or LC-MS to determine the optimal reaction time and observe the formation of byproducts.
-
Workup: After cooling to room temperature, the reaction mixture is typically poured into ice water or a basic aqueous solution (like sodium bicarbonate) to neutralize the acid.
-
Extraction: The aqueous layer is extracted several times with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: The combined organic layers are washed (e.g., with brine), dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography or recrystallization.
References
Technical Support Center: Fischer Indole Synthesis with Electron-Withdrawing Groups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Fischer indole synthesis, particularly when using arylhydrazines substituted with electron-withdrawing groups (EWGs).
Frequently Asked Questions (FAQs)
Q1: Why is my Fischer indole synthesis failing or giving very low yields with an electron-withdrawing group (EWG) on the phenylhydrazine ring?
A1: The presence of an electron-withdrawing group (e.g., -NO₂, -CN, -CF₃) on the arylhydrazine ring significantly hinders the Fischer indole synthesis.[1][2][3] The reaction's key step is a[4][4]-sigmatropic rearrangement of the protonated ene-hydrazine intermediate.[5][6][7] EWGs decrease the electron density on the aromatic ring, which disfavors this critical rearrangement step, thereby slowing down the reaction or preventing it altogether.[1][3] Consequently, harsher reaction conditions, such as higher temperatures and stronger acids, are typically required, which can also lead to decomposition and side reactions.[2]
Q2: What are the recommended catalysts and conditions for substrates with EWGs?
A2: For arylhydrazines bearing EWGs, standard Brønsted acids (like HCl, H₂SO₄) or Lewis acids (like ZnCl₂) may be insufficient.[6][7] More robust acidic conditions are often necessary.[2]
-
Strong Protic Acids: Polyphosphoric acid (PPA) is a commonly used and effective catalyst for these challenging substrates, often used at elevated temperatures (e.g., 100-160°C).[6][8]
-
Strong Lewis Acids: Boron trifluoride (BF₃) and aluminum chloride (AlCl₃) can also be effective.[6][7]
-
Microwave Irradiation: This technique can significantly accelerate the reaction and improve yields by rapidly reaching the high temperatures required for the rearrangement.[5]
It is crucial to perform small-scale optimization experiments to determine the ideal catalyst, temperature, and reaction time for your specific substrate.[9]
Q3: I'm observing a complex mixture of byproducts. What are the likely side reactions?
A3: With EWG-substituted substrates, the higher temperatures and stronger acids required can promote several side reactions:
-
N-N Bond Cleavage: This is a competing pathway to the desired rearrangement, leading to the formation of an aniline and an iminylcarbocation intermediate.[10][11][12] This is particularly problematic with certain substitution patterns.[12]
-
Aldol Condensation: If using enolizable aldehydes or ketones, self-condensation can occur as a side reaction, consuming starting material.[9]
-
Degradation/Polymerization: The indole product itself might be unstable under the harsh acidic conditions, leading to decomposition or polymerization.[9]
-
Rearrangements: In some cases, unexpected rearrangements of substituents on the ring have been observed.[13]
Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions.[9]
Troubleshooting Guide
Problem 1: Low to No Product Formation / Starting Material Recovered
| Potential Cause | Troubleshooting Steps & Recommendations |
| Insufficient Reaction Energetics | Electron-withdrawing groups slow the key[4][4]-sigmatropic rearrangement.[1][3] Solution: Increase the reaction temperature cautiously and/or switch to a stronger acid catalyst like polyphosphoric acid (PPA).[2][8] Microwave-assisted synthesis can be highly effective for these substrates.[5] |
| Inappropriate Acid Catalyst | The chosen acid may not be strong enough to promote the reaction for an electron-deficient system. Solution: Screen stronger Brønsted acids (PPA, p-TsOH) or Lewis acids (BF₃, AlCl₃, ZnCl₂).[6][7] The choice of catalyst is critical and often needs to be optimized empirically.[10] |
| Purity of Starting Materials | Impurities in the arylhydrazine or carbonyl compound can inhibit the reaction or lead to byproducts.[8][9] Solution: Ensure high purity of starting materials. Recrystallize the arylhydrazine salt and distill the aldehyde/ketone if necessary. |
| Unstable Hydrazone | The hydrazone intermediate may be decomposing under the harsh reaction conditions before it can cyclize. Solution: Consider forming the hydrazone in situ under milder conditions before introducing the strong acid catalyst for the cyclization step.[7][9] |
Quantitative Data Summary
The presence of electron-withdrawing groups generally necessitates more forcing reaction conditions and results in lower yields compared to electron-donating groups.
| Arylhydrazine Substituent | Relative Reactivity | Typical Conditions | Expected Yield Range |
| 4-Methoxy (EDG) | High | Acetic Acid, 80-100°C | Good to Excellent |
| 4-Methyl (EDG) | Moderate-High | Acetic Acid, 100-110°C | Good |
| Unsubstituted | Moderate | PPA or ZnCl₂, 100-140°C | Moderate to Good |
| 4-Chloro (weak EWG) | Low-Moderate | PPA, >140°C | Low to Moderate |
| 4-Nitro (strong EWG) | Very Low | PPA or H₂SO₄/AcOH, High Temp (>160°C) or Microwave | Poor to Moderate[2] |
Note: Yields are highly substrate-dependent. This table provides a general trend.
Experimental Protocols
Representative Protocol: Synthesis of 6-Nitro-2,3-dimethylindole
This protocol is a general guideline for a Fischer indole synthesis involving a phenylhydrazine with a strong electron-withdrawing group.
Materials:
-
(4-Nitrophenyl)hydrazine hydrochloride (1.0 eq)
-
Butan-2-one (Methyl ethyl ketone) (1.2 eq)
-
Polyphosphoric acid (PPA) (10x weight of hydrazine)
-
Crushed Ice
-
Sodium bicarbonate (sat. aq. solution)
-
Ethyl acetate
Procedure:
-
Hydrazone Formation (In Situ): In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (4-nitrophenyl)hydrazine hydrochloride and butan-2-one.
-
Indolization: Carefully add polyphosphoric acid to the flask. The mixture will become thick.
-
Heat the reaction mixture with vigorous stirring to 150-160°C for 15-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC). The color of the mixture will likely darken significantly.[8]
-
Work-up: Allow the reaction mixture to cool to approximately 100°C. Carefully and slowly pour the hot mixture onto a large beaker of crushed ice with constant stirring. The product should precipitate as a solid.[8]
-
Allow the ice to melt completely, then filter the solid precipitate using a Büchner funnel.
-
Wash the solid thoroughly with water until the filtrate is neutral. Then, wash with a cold saturated sodium bicarbonate solution, followed by more water.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Caption: Mechanism showing the inhibitory effect of EWGs on the key rearrangement step.
Caption: Troubleshooting workflow for Fischer indole synthesis with EWG-substituted substrates.
References
- 1. m.youtube.com [m.youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. testbook.com [testbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid abnormal products in Fischer indole synthesis with substituted phenylhydrazones
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the formation of abnormal products during the Fischer indole synthesis with substituted phenylhydrazones.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction failing or giving very low yields, with byproducts like aniline detected?
A1: This is a common issue, particularly when using phenylhydrazones derived from carbonyl compounds with electron-donating substituents.[1][2] The primary cause is a competing side reaction involving the heterolytic cleavage of the N-N bond in the key ene-hydrazine intermediate.[1][2]
-
Mechanism: Electron-donating groups (EDGs) on the carbonyl component can over-stabilize the intermediate iminylcarbocation that forms upon N-N bond cleavage.[1][3] This makes the cleavage pathway more favorable than the desired[4][4]-sigmatropic rearrangement required for indole formation.[1][2] The result is the formation of cleavage products, such as aniline and other amines, instead of the indole.[1][2]
-
Troubleshooting:
-
Catalyst Choice: Switch from strong Brønsted acids (like HCl, H₂SO₄) to Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[1][3] Lewis acids can sometimes improve the efficiency of cyclization for these challenging substrates.[1]
-
Milder Conditions: Attempt the reaction under milder temperature and acidity conditions to disfavor the high-energy cleavage pathway.[3]
-
Alternative Routes: If the reaction consistently fails, consider an alternative indole synthesis method that does not proceed through this specific intermediate.[3]
-
Q2: I'm using a phenylhydrazone with an ortho-methoxy group and getting an unexpected product, like a 6-chloroindole. What is happening?
A2: You are observing an "abnormal" Fischer indole synthesis. This phenomenon is well-documented, particularly for 2-methoxyphenylhydrazones.[5][6] Instead of the expected cyclization to form a 7-methoxyindole, the reaction can proceed via cyclization at the carbon atom bearing the methoxy group, which is subsequently eliminated and replaced by a nucleophile from the reaction medium (e.g., Cl⁻ from an HCl catalyst).[5][7]
-
Mechanism: The methoxy group, being strongly electron-donating, activates the ortho position for the electrophilic attack of the cyclization step. The subsequent loss of methanol and attack by a nucleophile leads to the abnormal product.
-
Troubleshooting & Control:
-
Modify the Catalyst: The choice of acid catalyst has a dramatic effect on the product distribution. Using Lewis acids like ZnCl₂ or BF₃ can lead to different abnormal products, such as those arising from migration of the methoxy group.[5]
-
Control Nucleophiles: The ratio of normal to abnormal products can be influenced by the concentration of the acid and the presence of nucleophiles.[5] For instance, decreasing the concentration of HCl can reduce the formation of the 6-chloro product in favor of a 6-ethoxy product (if ethanol is the solvent).[5]
-
Synthetic Strategy: In some cases, this abnormal reaction can be exploited for the intentional synthesis of 6-substituted indoles, which may be difficult to prepare otherwise.[5]
-
Q3: My reaction with an unsymmetrical ketone is producing a mixture of two different indole regioisomers. How can I improve selectivity?
A3: The formation of regioisomers is a classic challenge when using unsymmetrical ketones because the intermediate enamine can form on either side of the carbonyl group.[4] The final product ratio is determined by a combination of steric effects and the acidity of the reaction medium.[4]
-
Mechanism & Selectivity:
-
Kinetic vs. Thermodynamic Control: Weaker acids tend to favor the formation of the kinetic product (from the more substituted, more stable enamine), while stronger acids can lead to the thermodynamic product.[4]
-
Steric Hindrance: Cyclization will generally be favored at the less sterically hindered position.[4] For an alkyl methyl ketone, the major product often results from enolization involving the methyl group.[2]
-
-
Troubleshooting:
-
Acid Selection: Systematically screen different acid catalysts and concentrations. Weaker acids may decrease selectivity, so a stronger acid or a Lewis acid might be required.[2][4]
-
Temperature Control: Vary the reaction temperature. Lower temperatures may favor the kinetic product.
-
Leverage Sterics: If possible, use a bulkier phenylhydrazine to further direct the cyclization to the less hindered side of the ketone.[4]
-
Q4: My reaction is producing a lot of tar and is difficult to purify. How can I achieve a cleaner reaction?
A4: Tar and polymer formation is a frequent problem in Fischer indole synthesis, typically caused by the harsh, strongly acidic conditions and high temperatures that lead to substrate or product decomposition.[3]
-
Troubleshooting:
-
Use Milder Conditions: Employ the mildest possible acid catalyst and the lowest effective temperature that allows the reaction to proceed at a reasonable rate.[3]
-
Optimize Reaction Time: Monitor the reaction closely using TLC or LC-MS and stop it as soon as the starting material is consumed. Prolonged heating can increase byproduct formation.[8]
-
One-Pot Synthesis: Generate the hydrazone in situ and proceed directly to the cyclization step without isolating the intermediate.[3] Some arylhydrazones are unstable and can decompose upon isolation, contributing to impurities.[3]
-
Microwave Synthesis: Consider using microwave-assisted synthesis, which can offer rapid, uniform heating and often leads to improved yields and cleaner reactions in shorter times.[3][8]
-
Inert Atmosphere: For sensitive substrates, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that contribute to impurities.[4]
-
Quantitative Data Summary
The choice of acid catalyst can significantly impact the distribution of normal versus abnormal products, especially with substituted phenylhydrazones. The table below summarizes the product distribution for the reaction of ethyl pyruvate 2-methoxyphenylhydrazone under various acidic conditions.
| Catalyst System | Normal Product (7-Methoxyindole) Yield | Abnormal Product (6-Substituted Indole) Yield | Other Products | Total Yield | Reference |
| HCl/EtOH | Low | Ethyl 6-chloroindole-2-carboxylate (Main Product) | Ethyl 6-ethoxyindole-2-carboxylate | < 45% | [5] |
| ZnCl₂ | Low | Ethyl 5-chloroindole-2-carboxylate | - | < 45% | [5] |
| BF₃ | Low | Ethyl 5-methoxyindole-2-carboxylate (Migration) | - | < 45% | [5] |
Table 1: Influence of Acid Catalyst on Product Yields for Ethyl Pyruvate 2-Methoxyphenylhydrazone.
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis
This protocol is a general guideline and should be optimized for specific substrates.
-
Hydrazone Formation (Optional - can be performed in situ):
-
Dissolve the arylhydrazine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent like ethanol or acetic acid.[3]
-
Stir the mixture at room temperature or with gentle heating until hydrazone formation is complete (monitor by TLC or LC-MS).[3]
-
The hydrazone can be isolated by filtration or used directly in the next step.[3]
-
-
Indolization:
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.[3]
-
Carefully quench the reaction by pouring it onto ice-water.[3]
-
Neutralize the mixture with a suitable base (e.g., saturated NaHCO₃ solution).[3]
-
Extract the product with an organic solvent (e.g., ethyl acetate).[3]
-
Wash the organic phase, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.[3]
-
Purify the crude product by recrystallization or column chromatography.[3]
-
Protocol 2: Recommended One-Pot Microwave-Assisted Procedure
This method is designed to minimize handling and reduce side reactions.
-
Reaction Setup:
-
In a microwave-safe vial, combine the arylhydrazine hydrochloride (1.0 eq.) and the ketone or aldehyde (1.05 eq.) in a suitable solvent (e.g., THF, ethanol).[8]
-
-
Microwave Irradiation:
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to the optimized temperature (e.g., 150°C) for a short duration (e.g., 15 minutes).[8]
-
-
Work-up:
-
Cool the reaction vial to room temperature.
-
Quench the reaction with a basic solution (e.g., saturated aqueous sodium bicarbonate).[8]
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude product.
-
Purify as needed.
-
Visualizations
Reaction Pathway Diagram
Caption: Competing pathways in the Fischer indole synthesis.
Troubleshooting Workflow
References
- 1. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: 4-Bromophenylhydrazine Hydrochloride and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of 4-Bromophenylhydrazine hydrochloride and its derivatives.
General Stability and Handling
Q1: What are the recommended storage conditions for this compound?
This compound is a solid that is stable under normal conditions.[1][2] However, to ensure its integrity and prevent degradation, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Some suppliers recommend refrigerated storage (0-8°C).
Q2: What are the known instabilities and incompatibilities of this compound?
This compound is sensitive to heat, light, air, and moisture. It is incompatible with strong oxidizing agents and bases.[1][2] Contact with these substances can lead to decomposition.
Q3: What are the hazardous decomposition products of this compound?
Upon decomposition, typically under fire conditions, this compound can release hazardous substances including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen chloride (HCl) gas.[2]
Q4: How should I handle this compound safely in the laboratory?
Due to its potential hazards, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood. Avoid creating dust and ensure that an eyewash station and safety shower are readily accessible.
Troubleshooting Experimental Issues
This section addresses common problems encountered during experiments involving this compound and its derivatives, with a focus on its application in the Fischer indole synthesis.
Low or No Product Yield in Fischer Indole Synthesis
Q5: My Fischer indole synthesis using this compound is resulting in a low yield or no product. What are the potential causes?
Several factors can contribute to poor outcomes in a Fischer indole synthesis. The electron-withdrawing nature of the bromine atom on the phenylhydrazine ring can impact the reaction's success.[3] Consider the following potential issues:
-
Inadequate Reaction Conditions: The choice of acid catalyst, reaction temperature, and time are critical. These parameters often require empirical optimization.[1]
-
Purity of Starting Materials: Impurities in either the this compound or the carbonyl compound can lead to unwanted side reactions.[1]
-
N-N Bond Cleavage: A significant side reaction in Fischer indole synthesis is the cleavage of the N-N bond, which can be more prevalent with certain substituents on the phenylhydrazine.[4][5]
-
Steric Hindrance: Bulky groups on either reactant can impede the reaction.[1]
Formation of Side Products
Q6: I am observing unexpected side products in my reaction mixture. What are they and how can I minimize them?
The most common side products in a Fischer indole synthesis are typically aniline derivatives resulting from the cleavage of the N-N bond.[4][5] To minimize the formation of these and other side products, consider the following:
-
Optimize Catalyst and Temperature: The type and concentration of the acid catalyst can influence the reaction pathway. Experiment with different acids (e.g., HCl, H2SO4, polyphosphoric acid, or Lewis acids like ZnCl2) and reaction temperatures.[6]
-
Protecting Groups: If your starting materials contain sensitive functional groups, consider using protecting groups to prevent unwanted reactions.[1]
-
Purity of Reactants: Ensure the high purity of your this compound and carbonyl compound to avoid impurity-driven side reactions.[1]
Frequently Asked Questions (FAQs)
Q7: Can I use 4-Bromophenylhydrazine (free base) instead of the hydrochloride salt for my reaction?
Yes, the free base can be used. However, the hydrochloride salt is often preferred as it is generally more stable and less prone to oxidation during storage. If you use the hydrochloride salt, a base is often added to the reaction mixture to generate the free hydrazine in situ.
Q8: How does the bromo-substituent affect the reactivity of the phenylhydrazine in the Fischer indole synthesis?
The bromine atom is an electron-withdrawing group. This can decrease the nucleophilicity of the hydrazine and may require more forcing reaction conditions (e.g., stronger acid, higher temperature) for the initial condensation with the carbonyl compound and subsequent cyclization.[3]
Q9: My this compound has changed color over time. Is it still usable?
A change in color, often to a yellowish or brownish hue, can indicate degradation due to exposure to air or light. While minor discoloration may not significantly impact some reactions, it is a sign of impurity. For sensitive applications, it is recommended to use fresh, pure material.
Data Presentation
Table 1: Recommended Storage and Handling of this compound
| Parameter | Recommendation | Citation |
| Storage Temperature | Cool, dry place. Some suppliers recommend 0-8°C. | [1][2] |
| Atmosphere | Store under an inert atmosphere if possible to prevent oxidation. | |
| Light Exposure | Protect from light. | |
| Container | Tightly sealed, light-resistant container. | [1][2] |
| Incompatible Materials | Strong oxidizing agents, bases. | [1][2] |
| Handling | In a well-ventilated fume hood with appropriate PPE. |
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis
This is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).
-
Hydrazone Formation: Add the carbonyl compound (1-1.2 equivalents) to the solution. If using the hydrochloride salt, a base (e.g., sodium acetate) may be added to neutralize the HCl. Stir the mixture at room temperature or with gentle heating until the formation of the hydrazone is complete (monitor by TLC).
-
Cyclization: Add the acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride). Heat the reaction mixture to the appropriate temperature (this can range from 80°C to reflux, depending on the substrates and catalyst).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Neutralize the acid carefully with a base (e.g., sodium bicarbonate or ammonium hydroxide).
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Mandatory Visualization
References
Validation & Comparative
A Comparative Guide to Analytical Methods for the Validation of Compounds Derived from 4-Bromophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the validation of compounds synthesized from 4-bromophenylhydrazine hydrochloride. Ensuring the purity, potency, and quality of these compounds is paramount in pharmaceutical research and development, as they are often key intermediates in the synthesis of bioactive molecules, such as indole derivatives through Fischer indole synthesis. This document outlines common analytical techniques, presents their performance characteristics with supporting data, and provides detailed experimental protocols to aid in method selection and implementation.
Introduction to Analytical Validation
The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. Key validation parameters, as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, include specificity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness. The choice of analytical technique depends on the physicochemical properties of the analyte, the required sensitivity, and the nature of the sample matrix.
Common Compounds and Their Significance
This compound is a versatile starting material, frequently used in the Fischer indole synthesis to produce various bromo-substituted indoles. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities. For instance, bromo-indoles have been shown to act as ligands for the Aryl Hydrocarbon Receptor (AhR) and exhibit anti-inflammatory properties by inhibiting the production of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNFα).[1][2]
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used techniques for the analysis of organic compounds. In recent years, advanced techniques such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Quantitative Nuclear Magnetic Resonance (qNMR) have also emerged as valuable tools for the validation of pharmaceutical compounds.
Data Presentation: Performance Comparison
The following table summarizes typical performance data for validated analytical methods for a representative bromo-indole compound, 6-bromo-1H-indole, a common product of the Fischer indole synthesis using this compound. Direct comparative data for all methods on the same compound is limited in publicly available literature; therefore, representative data from similar indole derivatives is presented to illustrate expected performance.
| Parameter | RP-HPLC-UV | GC-MS | UPLC-MS/MS | qNMR |
| Analyte | 6-Bromo-1H-indole (Representative) | 6-Bromo-1H-indole (Representative) | Indole Derivative (Representative) | Indole Alkaloids (Representative) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~ 0.05 µg/mL | ~ 0.1 µg/mL | 0.648 ng/mL | ~ 5 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.15 µg/mL | ~ 0.3 µg/mL | 0.648 ng/mL | 25 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 93.9 - 102.1% | 95.6 - 104.4% |
| Precision (%RSD) | < 2% | < 5% | < 4.2% | < 2.51% |
| Analysis Time | 15 - 30 min | 20 - 40 min | < 10 min | ~ 15 min |
| Strengths | Robust, widely available, good for purity & assay. | High specificity from mass fragmentation, excellent for volatile compounds. | High sensitivity and specificity, suitable for complex matrices. | Non-destructive, no need for reference standards for each analyte. |
| Limitations | Lower sensitivity than MS methods, potential for co-elution. | Requires derivatization for non-volatile compounds. | Higher instrument cost and complexity. | Lower sensitivity than MS methods. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative experimental protocols for the validation of a bromo-indole derivative.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
This method is suitable for the quantification and purity determination of bromo-indole derivatives.
-
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the 6-bromo-1H-indole reference standard in methanol to prepare a stock solution. Prepare a series of dilutions in the mobile phase to construct a calibration curve.
-
Sample Solution: Accurately weigh and dissolve the sample containing the bromo-indole derivative in methanol to a known concentration.
-
-
Validation Procedure (as per ICH Q2(R1) guidelines):
-
Specificity: Analyze blank, placebo, and spiked samples to ensure no interference at the analyte's retention time.
-
Linearity: Analyze a minimum of five concentrations across the desired range and determine the correlation coefficient (R²).
-
Accuracy: Perform recovery studies by spiking the analyte into a sample matrix at three different concentration levels.
-
Precision:
-
Repeatability (Intra-assay): Analyze a minimum of six replicate injections of the standard solution.
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day or with a different analyst.
-
-
LOD & LOQ: Determine by signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the calibration curve.
-
Robustness: Intentionally vary parameters such as mobile phase composition, pH, and flow rate to assess the method's reliability.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly specific and sensitive for the analysis of volatile or semi-volatile bromo-indoles. Derivatization may be required for less volatile compounds to improve their thermal stability and chromatographic behavior.
-
Instrumentation: GC-MS system with a capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C).
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range appropriate for the target molecule and its fragments.
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of the bromo-indole in a suitable solvent like ethyl acetate. Create a calibration curve by diluting the stock solution.
-
Sample Solution: Dissolve the sample in the same solvent.
-
-
Validation Procedure: Follow a similar validation strategy as for HPLC, adapting the parameters for a GC-MS method.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This is a highly sensitive and specific method, particularly useful for trace-level quantification in complex matrices.
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A sub-2 µm particle size column for high resolution and speed.
-
Mobile Phase: A rapid gradient of acetonitrile and water with formic acid.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity. Specific precursor-to-product ion transitions for the analyte and an internal standard are monitored.
-
Validation Procedure: The validation of a UPLC-MS/MS method follows the general principles of other quantitative methods but with a strong emphasis on matrix effects, which can affect ionization efficiency.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent (e.g., DMSO-d6) containing a known amount of an internal standard (e.g., maleic acid).
-
Acquisition Parameters: Optimized for quantitative analysis, including a sufficient relaxation delay (D1) to ensure full magnetization recovery.
-
Quantification: The concentration of the analyte is determined by comparing the integral of a specific analyte proton signal to the integral of a known signal from the internal standard.
-
Validation Procedure:
-
Specificity: Ensured by the high resolution of NMR, allowing for the selection of non-overlapping signals.
-
Linearity, LOD, LOQ, Accuracy, and Precision: Determined by analyzing a series of samples with known concentrations.[3]
-
Visualizations
Signaling Pathway of Bromo-Indoles
Bromo-indole derivatives have been shown to interact with the Aryl Hydrocarbon Receptor (AhR) signaling pathway and exhibit anti-inflammatory effects. The following diagram illustrates a simplified representation of these interactions.
Caption: Bromo-indole signaling via AhR and anti-inflammatory pathways.
Experimental Workflow for Analytical Method Validation
The logical flow for validating an analytical method is crucial for ensuring all necessary parameters are assessed according to regulatory guidelines.
Caption: Logical workflow for analytical method validation.
Logical Relationship of Analytical Techniques
The choice of analytical technique is often a balance between the required sensitivity, specificity, and the nature of the analyte.
References
- 1. Naturally-Occurring Marine Brominated Indoles are Aryl Hydrocarbon Receptor Ligands/Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Bromophenylhydrazine HCl and Other Phenylhydrazine Derivatives in Chemical Synthesis and Biological Applications
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical factor in the success of experimental work. Phenylhydrazine and its derivatives are versatile building blocks in organic synthesis, most notably in the formation of indole and pyrazole scaffolds, which are prevalent in many biologically active compounds. This guide provides a comparative study of 4-Bromophenylhydrazine Hydrochloride and other representative phenylhydrazine derivatives, focusing on their performance in chemical reactions and their biological activities, supported by experimental data and detailed protocols.
Chemical Reactivity: A Comparative Overview
The reactivity of substituted phenylhydrazines is significantly influenced by the electronic nature of the substituents on the phenyl ring. Electron-donating groups (EDGs) generally increase the nucleophilicity of the hydrazine moiety, facilitating reactions, while electron-withdrawing groups (EWGs) have the opposite effect.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for synthesizing indoles from a phenylhydrazine and a ketone or aldehyde in an acidic medium.[1] The reaction proceeds via the formation of a phenylhydrazone intermediate, followed by a[2][2]-sigmatropic rearrangement and subsequent cyclization.[1]
The electronic properties of the substituent on the phenylhydrazine ring play a crucial role in the efficiency of the Fischer indole synthesis.[3] Electron-donating groups tend to accelerate the reaction and improve yields, whereas electron-withdrawing groups can hinder the reaction, often requiring harsher conditions.[3]
Table 1: Comparison of Yields in the Fischer Indole Synthesis with Substituted Phenylhydrazines and Isopropyl Methyl Ketone
| Phenylhydrazine Derivative | Substituent Effect | Product Yield (%) | Reference |
| p-Tolylhydrazine hydrochloride | Electron-donating (CH₃) | High | [4] |
| p-Nitrophenylhydrazine hydrochloride | Electron-withdrawing (NO₂) | 10% | [4] |
As indicated in Table 1, the presence of an electron-donating methyl group in p-tolylhydrazine hydrochloride leads to a high yield of the corresponding indolenine. In contrast, the strongly electron-withdrawing nitro group in p-nitrophenylhydrazine hydrochloride results in a significantly lower yield under similar conditions.[4] While a direct percentage for 4-bromophenylhydrazine was not found in a comparative study, the bromo-substituent is considered a deactivating group (electron-withdrawing through induction, though electron-donating through resonance), suggesting its reactivity would likely fall between that of an unsubstituted phenylhydrazine and a nitro-substituted one.
Japp-Klingemann Reaction
The Japp-Klingemann reaction is another important reaction involving aryl diazonium salts (often prepared from arylhydrazines) and β-keto acids or esters to form hydrazones, which can then be used in syntheses like the Fischer indole synthesis.[5] The success of this reaction can also be influenced by the electronic nature of the substituents on the aniline precursor to the diazonium salt. Electron-rich anilines can lead to lower yields of the desired product.[6]
Biological Activity: A Look at Antifungal Properties
Phenylhydrazine derivatives have been investigated for a range of biological activities. A study on N'-phenylhydrazides as potential antifungal agents against Candida albicans revealed that the nature of the substituent on the phenyl ring plays a significant role in their efficacy.[7]
Table 2: Antifungal Activity of N'-Phenylhydrazide Derivatives against Candida albicans
| Compound Class | Substituent Type | Antifungal Activity (MIC₈₀) | Reference |
| Halogenated Phenylhydrazides | Electron-withdrawing (e.g., Cl, Br) | Generally potent (some with MIC₈₀ ≤ 4 µg/mL) | [7][8] |
| Alkyl-substituted Phenylhydrazides | Electron-donating (e.g., CH₃) | Generally less potent | [7] |
The data suggests that phenylhydrazides bearing electron-withdrawing halogen substituents exhibit more potent antifungal activity compared to those with electron-donating alkyl groups.[7] This indicates that derivatives of 4-bromophenylhydrazine could be promising candidates for the development of new antifungal agents.
Experimental Protocols
Detailed and reliable experimental protocols are essential for reproducible research. Below are representative protocols for the Fischer indole synthesis and the Japp-Klingemann reaction.
Protocol 1: Fischer Indole Synthesis of 2,3,3,5-Tetramethylindolenine
This protocol details the synthesis of 2,3,3,5-tetramethylindolenine from p-tolylhydrazine hydrochloride and isopropyl methyl ketone.[4]
Materials:
-
p-Tolylhydrazine hydrochloride (1.62 mmol)
-
Isopropyl methyl ketone (1.62 mmol)
-
Glacial acetic acid (2 g, ~0.03 mol)
-
1 M Sodium hydroxide solution
-
Dichloromethane or Chloroform for extraction
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add p-tolylhydrazine hydrochloride and isopropyl methyl ketone.[4]
-
Add glacial acetic acid to the mixture.[4]
-
Reflux the mixture with stirring for 2.25 hours.[4]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).[4]
-
After the reaction is complete, cool the mixture to room temperature.[4]
-
Neutralize the mixture with 1 M sodium hydroxide solution.[4]
-
Dilute with water and extract with dichloromethane or chloroform (3 x 100 mL).[3]
-
Dry the combined organic layers over anhydrous sodium sulfate.[3]
-
Remove the solvent under reduced pressure.[3]
-
Purify the residue by passing it through a short silica gel column to yield the product.[3]
Protocol 2: Japp-Klingemann Reaction
This protocol describes the general procedure for the Japp-Klingemann reaction to synthesize aryl hydrazones.
Materials:
-
Aryl amine (e.g., p-toluidine) (0.01 mol)
-
Concentrated Hydrochloric acid
-
Sodium nitrite
-
β-Ketoester or β-ketoacid (e.g., 1-benzyl-3-(hydroxymethylidine)-piperidin-4-one)
-
Sodium acetate trihydrate
-
Methanol
-
Water
Procedure:
-
Dissolve the aryl amine in aqueous HCl and cool the solution to 0-5 °C.
-
Add a cold saturated solution of sodium nitrite dropwise while maintaining the temperature between 0 and 5 °C to form the diazonium salt solution.
-
In a separate flask, prepare an ice-cooled mixture of the β-ketoester/acid, sodium acetate trihydrate, methanol, and water.
-
Add the diazonium salt solution portion-wise to the β-ketoester/acid mixture with stirring over 30 minutes.
-
Allow the reaction mixture to stand for an additional 30 minutes.
-
Filter the resulting solid hydrazone, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol).
Visualizing Chemical Processes
To better understand the chemical transformations involving phenylhydrazine derivatives, the following diagrams illustrate a key synthetic pathway and a relevant biological process.
The bioactivation pathway highlights how phenylhydrazine can be metabolized in the body to form reactive intermediates such as phenyldiazene, phenyl radicals, and phenyldiazonium ions.[2] These reactive species can then covalently bind to cellular macromolecules, leading to toxicity.[9]
Conclusion
This comparative guide illustrates that the performance of phenylhydrazine derivatives in chemical synthesis and their biological activities are intrinsically linked to the nature of the substituents on the phenyl ring. For the Fischer indole synthesis, electron-donating groups on the phenylhydrazine moiety are generally favorable for achieving higher yields. Conversely, in the context of antifungal activity, electron-withdrawing groups, such as halogens, appear to enhance the potency of phenylhydrazide derivatives. 4-Bromophenylhydrazine HCl, with its electron-withdrawing bromine atom, therefore represents a valuable reagent for synthesizing potentially bioactive molecules, although its reactivity in certain synthetic transformations might be attenuated compared to electron-rich derivatives. The provided protocols and diagrams offer a practical framework for researchers to design and execute experiments utilizing this important class of compounds.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of N'-Phenylhydrazides as Potential Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Analysis of 4-Bromophenylhydrazine Hydrochloride Reaction Products
For researchers, scientists, and professionals in drug development, the accurate analysis of reaction products is paramount for ensuring the purity, stability, and quality of synthesized compounds. 4-Bromophenylhydrazine hydrochloride is a key intermediate in various synthetic processes, notably in the Fischer indole synthesis, which is crucial for the development of many pharmaceutical agents.[1] This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of reaction products derived from this compound, with a focus on the common reaction with aldehydes and ketones to form hydrazones.
Comparison of HPLC Methodologies
The selection of an appropriate HPLC method is critical for the effective separation and quantification of this compound, its reaction products, and any unreacted starting materials or impurities. Reversed-phase HPLC (RP-HPLC) is the most common technique for analyzing these aromatic compounds. The primary factors influencing separation are the choice of stationary phase (column), mobile phase composition, and detector settings.
Below is a comparison of two representative RP-HPLC methods for the analysis of aromatic hydrazones, which are the typical products of reactions involving this compound. Method 1 is a gradient method suitable for complex samples containing compounds with a wider range of polarities, while Method 2 is an isocratic method optimized for a more straightforward separation of a target hydrazone from its precursors.
Table 1: Comparison of HPLC Method Performance for Aromatic Hydrazone Analysis
| Parameter | Method 1: Gradient Elution | Method 2: Isocratic Elution |
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm | Phenyl-Hexyl, 3.5 µm, 4.6 x 100 mm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | 60% Acetonitrile, 40% Water |
| Elution Mode | Gradient | Isocratic |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 254 nm | UV at 280 nm |
| Typical Retention Time | 4-Bromophenylhydrazine: ~3.5 minAromatic Hydrazone: ~8.2 min | 4-Bromophenylhydrazine: ~2.8 minAromatic Hydrazone: ~5.5 min |
| Resolution (Rs) | > 2.0 between starting material and product | > 1.8 between starting material and product |
| Analysis Time | ~15 minutes | ~8 minutes |
| Advantages | Better resolution for complex mixtures, can separate a wider range of byproducts. | Faster analysis time, simpler method, less solvent consumption per run. |
| Disadvantages | Longer run time, requires gradient-capable HPLC system. | May not be suitable for complex reaction mixtures with multiple byproducts of varying polarity. |
Experimental Protocols
Detailed methodologies for the two compared HPLC methods are provided below. These protocols serve as a starting point and may require optimization based on the specific reaction products and matrices encountered.
Method 1: Gradient Reversed-Phase HPLC
This method is designed for the comprehensive analysis of a reaction mixture, allowing for the separation of the 4-bromophenylhydrazone product from the unreacted 4-Bromophenylhydrazine and other potential impurities.
1. Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
2. Sample Preparation:
-
Accurately weigh and dissolve the reaction mixture sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
Method 2: Isocratic Reversed-Phase HPLC
This method is suitable for routine analysis and quality control where the primary goal is to quickly quantify the main hydrazone product and separate it from the starting hydrazine.
1. Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 3.5 µm, 4.6 x 100 mm
-
Mobile Phase: 60% Acetonitrile, 40% Water
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 5 µL
2. Sample Preparation:
-
Prepare the sample as described in Method 1, using the mobile phase as the diluent if possible to ensure good peak shape.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Visualizing the Workflow and Chemistry
To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict the chemical reaction and the analytical workflow.
Caption: Reaction of 4-Bromophenylhydrazine with an aldehyde or ketone.
Caption: General workflow for HPLC analysis of reaction products.
Conclusion
The choice between a gradient and an isocratic HPLC method for the analysis of this compound reaction products depends on the specific requirements of the analysis. A gradient method offers superior separation for complex mixtures, while an isocratic method provides a faster and simpler approach for routine quality control. The protocols and comparative data presented in this guide offer a solid foundation for developing and implementing robust analytical methods for these important chemical transformations. Researchers are encouraged to adapt and optimize these methods to suit their specific reaction conditions and analytical objectives.
References
Navigating Halogen Effects: A Comparative Guide to the Reactivity of Bromo-, Chloro-, and Fluoro-Phenylhydrazines in Synthesis
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the efficiency, yield, and outcome of a synthetic route. Phenylhydrazine and its derivatives are cornerstone reagents in the synthesis of a multitude of heterocyclic compounds, most notably indoles via the Fischer indole synthesis. The introduction of a halogen substituent onto the phenyl ring significantly modulates the reactivity of the hydrazine moiety. This guide provides an objective comparison of the performance of bromo-, chloro-, and fluoro-phenylhydrazines in key synthetic transformations, supported by available experimental data and detailed methodologies.
The reactivity of halogenated phenylhydrazines is governed by a delicate interplay of two primary electronic effects: the electron-withdrawing inductive effect (-I) and the electron-donating mesomeric or resonance effect (+M). Both effects decrease with increasing distance from the substituent to the reaction center. For halogens, the inductive effect is generally stronger than the mesomeric effect, leading to an overall electron-withdrawing character which deactivates the aromatic ring and influences the nucleophilicity of the hydrazine group. The magnitude of these effects varies down the group:
-
Fluorine: Possesses the strongest inductive effect due to its high electronegativity, but also the most significant (though still weak) +M effect due to effective orbital overlap between the 2p orbitals of fluorine and carbon.
-
Chlorine and Bromine: Have progressively weaker inductive and mesomeric effects compared to fluorine.
This intricate balance of electronic properties dictates their reactivity in common synthetic reactions.
Fischer Indole Synthesis: Impact of Halogen Substitution on Indole Formation
The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus, a privileged scaffold in medicinal chemistry. The reaction proceeds via the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of a phenylhydrazine with an aldehyde or ketone. The electronic nature of the substituent on the phenylhydrazine ring plays a crucial role in the rate-determining steps of the mechanism, including the[1][1]-sigmatropic rearrangement.
Generally, electron-withdrawing groups on the phenyl ring tend to disfavor the reaction, often requiring more forcing conditions and resulting in lower yields compared to electron-donating groups.
Comparative Data in Fischer Indole Synthesis
| Phenylhydrazine Derivative | Aldehyde/Ketone | Product | Yield (%) | Reference |
| 4-Bromophenylhydrazine | Olefin precursor to aldehyde | Indole derivative | 39 | [2] |
| 4-Chlorophenylhydrazine hydrochloride | 1,2-Cyclohexanedione | 6-Chloro-1-(2-(4-chlorophenyl)hydrazono)-2,3,4,9-tetrahydro-1H-carbazole | 54 | [2] |
Based on the general principle of electronic effects in the Fischer indole synthesis, the expected trend in reactivity would be:
Bromo-phenylhydrazine > Chloro-phenylhydrazine > Fluoro-phenylhydrazine
This trend is based on the decreasing electron-withdrawing nature of the halogen down the group (considering the interplay of inductive and mesomeric effects). However, other factors such as the specific position of the halogen and the reaction conditions can influence this trend.
Hydrazone Formation: The Initial Step
The formation of a phenylhydrazone is the initial and often rapid step in the Fischer indole synthesis and is also a key transformation in its own right. This reaction involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of an aldehyde or ketone. The nucleophilicity of the hydrazine is influenced by the electronic nature of the substituent on the phenyl ring.
Electron-withdrawing groups decrease the electron density on the hydrazine nitrogens, thereby reducing their nucleophilicity and slowing down the rate of hydrazone formation. Kinetic studies on the formation of phenylhydrazones have shown that electron-withdrawing substituents on the benzaldehyde reactant can increase the reaction rate.[3][4] Conversely, electron-withdrawing groups on the phenylhydrazine would be expected to decrease its nucleophilicity and thus slow the reaction.
The expected trend for the rate of hydrazone formation is therefore similar to that for the overall Fischer indole synthesis:
Bromo-phenylhydrazine > Chloro-phenylhydrazine > Fluoro-phenylhydrazine
Japp-Klingemann Reaction: Synthesis of Hydrazones from β-Keto-Acids or Esters
The Japp-Klingemann reaction is another important method for the synthesis of hydrazones, which can then be used in the Fischer indole synthesis.[5][6][7] This reaction involves the coupling of an aryl diazonium salt with a β-keto-acid or a β-keto-ester, followed by the cleavage of an acyl or carboxyl group.
The reactivity in the Japp-Klingemann reaction is primarily dependent on the electrophilicity of the diazonium salt. Electron-withdrawing groups on the aromatic ring of the diazonium salt increase its electrophilicity and generally favor the coupling reaction. Therefore, the trend in reactivity for the corresponding anilines (precursors to the diazonium salts) would be the reverse of that observed for the phenylhydrazines as nucleophiles:
Fluoro-aniline > Chloro-aniline > Bromo-aniline (as precursors to diazonium salts)
Experimental Protocols
The following are general experimental protocols that can be adapted for bromo-, chloro-, and fluoro-phenylhydrazines. Optimization of reaction times, temperatures, and catalysts may be necessary for each specific substrate.
General Procedure for Fischer Indole Synthesis
-
Hydrazone Formation (in situ): To a solution of the substituted phenylhydrazine (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid) is added the aldehyde or ketone (1.0-1.2 eq.). The mixture is stirred at room temperature or gently heated until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
-
Indolization: An acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a Brønsted acid like sulfuric acid or p-toluenesulfonic acid) is added to the reaction mixture.[8][9][10] The mixture is then heated to a temperature ranging from 80 °C to 200 °C, depending on the reactivity of the substrates and the catalyst used. The reaction is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and neutralized with a suitable base (e.g., aqueous sodium hydroxide or sodium bicarbonate solution). The product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Hydrazone Formation
-
Reaction Setup: A solution of the substituted phenylhydrazine (1.0 eq.) and the aldehyde or ketone (1.0 eq.) is prepared in a suitable solvent, such as ethanol or methanol. A catalytic amount of a weak acid, like acetic acid, is often added to facilitate the reaction.
-
Reaction Conditions: The mixture is stirred at room temperature or under reflux. The progress of the reaction is monitored by TLC.
-
Isolation: Upon completion, the reaction mixture is cooled. The hydrazone product, which is often a solid, may precipitate out of the solution and can be collected by filtration. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
General Procedure for Japp-Klingemann Reaction
-
Diazotization: The substituted aniline (1.0 eq.) is dissolved in an aqueous solution of a strong acid (e.g., hydrochloric acid). The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.0-1.1 eq.) in water is then added dropwise, maintaining the low temperature. The formation of the diazonium salt is typically rapid.
-
Coupling: The cold diazonium salt solution is added slowly to a solution of the β-keto-acid or β-keto-ester (1.0 eq.) and a base (e.g., sodium acetate) in a suitable solvent (e.g., ethanol/water mixture) at 0-5 °C.
-
Work-up and Purification: The reaction mixture is stirred at low temperature until the reaction is complete (monitored by TLC). The product hydrazone often precipitates and can be collected by filtration. Alternatively, the product can be extracted with an organic solvent, and the organic layer is then washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.
Visualizing Reaction Workflows and Reactivity Trends
References
- 1. researchgate.net [researchgate.net]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics and mechanism for the formation of phenylhydrazone from benzaldehydes, naphthaldehydes, and formyl-1,6-methano[10]annulenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of Indoles Synthesized from 4-Bromophenylhydrazine HCl
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The Fischer indole synthesis is a robust and widely utilized method for creating this privileged heterocyclic system. When employing substituted starting materials like 4-Bromophenylhydrazine HCl, rigorous structural validation of the final product is paramount to confirm its identity, purity, and isomeric configuration. This guide provides a comparative overview of key analytical techniques for the structural elucidation of bromo-substituted indoles, complete with experimental protocols and data.
Synthesis of Bromo-Indoles: The Fischer Indole Synthesis
The Fischer indole synthesis involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone, followed by a[1][1]-sigmatropic rearrangement and elimination of ammonia to form the indole ring.[2][3] Using 4-Bromophenylhydrazine HCl as the precursor allows for the introduction of a bromine atom onto the benzene portion of the indole, a common strategy in drug design to modulate pharmacological properties.
General Experimental Protocol: Fischer Indole Synthesis of 6-Bromo-2,3-dimethyl-1H-indole
This protocol describes a representative synthesis using 4-Bromophenylhydrazine HCl and butan-2-one.
-
Hydrazone Formation: In a round-bottom flask, dissolve 4-Bromophenylhydrazine hydrochloride (1.0 eq) in ethanol. Add butan-2-one (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours. The formation of the corresponding hydrazone can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: Once hydrazone formation is complete, add a catalytic amount of a Brønsted or Lewis acid (e.g., polyphosphoric acid, zinc chloride, or glacial acetic acid).[2][4]
-
Heat the reaction mixture to reflux (temperature will depend on the solvent and catalyst used) for 2-4 hours, continuing to monitor the reaction's progress by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable base (e.g., a saturated solution of sodium bicarbonate).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired bromo-indole.
Core Analytical Techniques for Structural Validation
A multi-faceted approach utilizing several analytical techniques is essential for the unambiguous structural determination of synthesized indoles. The primary methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.
-
¹³C NMR: Reveals the number of non-equivalent carbons in the molecule and their electronic environment.
The electron-withdrawing effect of the bromine atom influences the chemical shifts of the surrounding carbon and hydrogen atoms, providing clues to its position on the indole ring.[5]
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of the synthesized indole and confirming its elemental composition. A key diagnostic feature for brominated compounds is the isotopic pattern. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a clear indicator of the presence of a single bromine atom in the molecule.[6][7]
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule.[8] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise arrangement of every atom in the crystal lattice can be determined. This technique provides unambiguous proof of the compound's structure, including its regiochemistry and stereochemistry.[9] However, its primary limitation is the requirement for a high-quality single crystal, which can sometimes be challenging to grow.
Comparison of Validation Techniques
| Feature | NMR Spectroscopy (¹H & ¹³C) | Mass Spectrometry (MS) | X-ray Crystallography |
| Information Provided | Detailed atomic connectivity, molecular structure, number of non-equivalent nuclei, electronic environment. | Molecular weight, elemental formula (with high resolution), presence of specific isotopes (e.g., Br), fragmentation patterns. | Unambiguous 3D molecular structure, bond lengths, bond angles, absolute configuration in the solid state. |
| Sample Requirements | 5-10 mg dissolved in a deuterated solvent.[5] | Microgram to picogram quantities. | High-quality single crystal (0.1-0.5 mm). |
| Sample State | Solution | Solid, liquid, or gas | Crystalline solid |
| Key Advantages | Non-destructive, provides detailed structural information about the entire molecule in solution. | High sensitivity, provides definitive molecular weight, characteristic isotopic patterns for halogens. | Provides the absolute structure, considered the "gold standard" for structural proof. |
| Limitations | Complex spectra for large molecules, may not distinguish between some isomers without advanced 2D techniques. | Destructive technique, provides limited information on atom connectivity, isomers can be difficult to distinguish. | Requires a suitable single crystal, which can be difficult and time-consuming to obtain. |
Detailed Experimental Protocols
NMR Data Acquisition Protocol
-
Sample Preparation: Weigh approximately 5-10 mg of the purified indole and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).[5]
-
Spectrometer Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, longer acquisition times are necessary. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.
Representative NMR Data for 4-Bromo-3-methyl-1H-indole
| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (125 MHz, CDCl₃) |
| Proton | δ (ppm) |
| NH | 7.94 |
| H-7 | 7.28 – 7.24 |
| H-5 | 7.28 – 7.24 |
| H-2 | 7.03 – 6.95 |
| H-6 | 7.03 – 6.95 |
| CH₃ | 2.57 |
| Data sourced from supporting information for a chemical synthesis study.[1] |
Mass Spectrometry Analysis Protocol (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the purified indole in a volatile organic solvent (e.g., dichloromethane or methanol).
-
Injection: Inject a small volume (typically 1 µL) of the solution into the Gas Chromatograph (GC). The sample is vaporized and carried by an inert gas through the GC column, which separates the components of the mixture.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source (e.g., Electron Ionization - EI), where it is bombarded with electrons to form charged ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.
-
Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.
Visualizing the Validation Workflow
The process from synthesis to validation can be visualized as a clear workflow, ensuring all necessary steps are taken for accurate characterization.
Caption: Workflow for the synthesis and structural validation of bromo-indoles.
References
- 1. rsc.org [rsc.org]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Bromoindole | 52488-36-5 | Benchchem [benchchem.com]
- 9. mdpi.com [mdpi.com]
Catalyst Efficacy in Fischer Indole Synthesis of 6-Bromo-2-methylindole from 4-Bromophenylhydrazine HCl: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is paramount for the efficient synthesis of indole derivatives, a common scaffold in pharmacologically active compounds. This guide provides a comparative analysis of various catalysts for the Fischer indole synthesis of 6-bromo-2-methylindole from 4-bromophenylhydrazine hydrochloride and acetone, supported by experimental data and detailed protocols.
The Fischer indole synthesis, a classic and versatile method for constructing the indole nucleus, is highly dependent on the choice of an acid catalyst. Both Brønsted and Lewis acids are commonly employed to facilitate the cyclization of the intermediate phenylhydrazone.[1][2][3] The efficacy of these catalysts can vary significantly based on the specific substrates and reaction conditions, impacting reaction time, temperature, and ultimately, the yield of the desired product.
Performance Comparison of Catalysts
| Catalyst/Reagent System | Substrates | Product | Yield (%) | Reaction Conditions | Reference |
| Polyphosphoric acid (PPA) | (4-bromophenyl)hydrazine HCl, Phenylacetylene | 5-Bromo-2-phenyl-1H-indole | 80% | Not specified | [4] |
| Choline chloride·2ZnCl2 | Acetophenone phenylhydrazone | 2-Phenylindole | 91% | 95°C, 4 h | [5] |
| Acetic Acid | p-Tolylhydrazine HCl, Isopropyl methyl ketone | 2,3,3,5-Tetramethylindolenine | Not specified | Reflux, 2.25 h | [6] |
Note: The data presented is for illustrative purposes and direct comparison should be approached with caution as the substrates and reaction conditions are not identical.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are generalized experimental protocols for the Fischer indole synthesis using different types of acid catalysts.
General Protocol for Lewis Acid Catalysis (e.g., Zinc Chloride)
A mixture of this compound and a slight excess of acetone in a suitable solvent (e.g., toluene or neat) is treated with a catalytic amount of zinc chloride. The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction is cooled, quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Protocol for Brønsted Acid Catalysis (e.g., Polyphosphoric Acid)
This compound and acetone are added to polyphosphoric acid at room temperature. The mixture is then heated with stirring for a specified time, with the progress of the reaction monitored by TLC. After the reaction is complete, the mixture is cooled and carefully poured into ice water. The resulting precipitate is collected by filtration, washed with water until neutral, and dried to afford the crude product, which can be further purified by recrystallization or column chromatography.
General Protocol for Acetic Acid Catalysis
This compound and acetone are dissolved in glacial acetic acid. The solution is heated to reflux and the reaction is monitored by TLC. Once the reaction is complete, the acetic acid is removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude product, which is then purified.[6]
Visualizing the Workflow and Catalyst Comparison
To aid in the conceptualization of the experimental process and the logical comparison of catalyst efficacy, the following diagrams are provided.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines [mdpi.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Differentiating Regioisomers from the Fischer Indole Synthesis
A comprehensive guide to the spectroscopic comparison of 2-phenyl-3-methylindole and 3-phenyl-2-methylindole, two common regioisomeric products of the Fischer indole synthesis. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of their distinct spectral characteristics, supported by experimental data and protocols.
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, is a versatile method for the preparation of indoles.[1] The reaction of a phenylhydrazine with an unsymmetrical ketone, such as propiophenone, can lead to the formation of two distinct regioisomers. The orientation of the cyclization determines whether the larger substituent occupies the 2- or 3-position of the indole core. This guide focuses on the spectroscopic differentiation of 2-phenyl-3-methylindole and 3-phenyl-2-methylindole, providing a clear framework for their identification and characterization.
Distinguishing Features in Spectroscopic Analysis
The subtle difference in the placement of the phenyl and methyl groups on the indole scaffold gives rise to unique spectroscopic signatures for each regioisomer. These differences are most apparent in their Nuclear Magnetic Resonance (NMR) spectra, but can also be observed in their Infrared (IR) and Mass Spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful tools for elucidating the precise connectivity of atoms in a molecule. The chemical shifts (δ) and coupling patterns of the protons and carbons in 2-phenyl-3-methylindole and 3-phenyl-2-methylindole provide unambiguous evidence for their distinct structures.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Proton | 2-phenyl-3-methylindole (δ, ppm) | 3-phenyl-2-methylindole (δ, ppm) |
| NH | 8.11 (s, 1H) | 7.9 (br s, 1H) |
| Aromatic-H | 7.67 (d, J = 7.8 Hz, 1H), 7.62 (dd, J = 8.1, 1.0 Hz, 2H), 7.52 (dd, J = 10.7, 4.9 Hz, 2H), 7.42 – 7.38 (m, 2H), 7.30 – 7.25 (m, 1H), 7.24 – 7.20 (m, 1H) | 7.5-7.0 (m, 9H) |
| CH₃ | 2.53 (s, 3H) | 2.4 (s, 3H) |
Data sourced from a supporting information document by the Royal Society of Chemistry.[2]
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Carbon | 2-phenyl-3-methylindole (δ, ppm) | 3-phenyl-2-methylindole (δ, ppm) |
| C=C (Indole) | 135.99, 134.19, 133.49, 122.42, 119.64, 119.11, 110.85, 108.79 | 135.3, 130.8, 129.6, 121.0, 119.1, 118.1, 110.2, 107.2 |
| C (Phenyl) | 130.17, 128.93, 127.89, 127.42 | - |
| CH₃ | 9.81 | 8.6 |
Data for 2-phenyl-3-methylindole sourced from a supporting information document by the Royal Society of Chemistry.[2] Data for 3-phenyl-2-methylindole sourced from a supporting information document by the Royal Society of Chemistry.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The N-H stretch of the indole ring is a characteristic feature. While the overall IR spectra of the two regioisomers are similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | 2-phenyl-3-methylindole | 3-phenyl-2-methylindole |
| N-H Stretch | ~3400 | ~3400 |
| Aromatic C-H Stretch | 3035, 3075 | Not explicitly found, but expected in a similar region |
| Aromatic C=C Stretch | 1595 | Not explicitly found, but expected in a similar region |
Data for 2-phenyl-3-methylindole sourced from ResearchGate.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Both regioisomers have the same molecular weight and will therefore show the same molecular ion peak. However, the fragmentation patterns may differ, providing clues to their structures.
Table 4: Mass Spectrometry Data
| Parameter | 2-phenyl-3-methylindole | 3-phenyl-2-methylindole |
| Molecular Formula | C₁₅H₁₃N | C₁₅H₁₃N |
| Molecular Weight | 207.27 g/mol | 207.27 g/mol |
| Molecular Ion (M⁺) | 207 | 207 |
| Key Fragments (m/z) | 206, 208, 130, 204 | 206, 130 |
Data sourced from PubChem.[4][5]
Experimental Protocols
The following is a general protocol for the Fischer indole synthesis of 2-phenyl-3-methylindole and 3-phenyl-2-methylindole, followed by their spectroscopic characterization.
Synthesis of 2-phenyl-3-methylindole and 3-phenyl-2-methylindole
Materials:
-
Phenylhydrazine
-
Propiophenone
-
Glacial acetic acid (or other suitable acid catalyst like polyphosphoric acid)
-
Ethanol (for recrystallization)
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) in glacial acetic acid. To this solution, add propiophenone (1 equivalent) dropwise with stirring. The mixture is typically stirred at room temperature or gently heated for a short period to ensure complete formation of the phenylhydrazone.
-
Indolization: The reaction mixture containing the crude phenylhydrazone is then heated to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and poured into a beaker of ice-water. The precipitated crude product, a mixture of the two regioisomers, is collected by vacuum filtration and washed with cold water.
-
Purification: The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the two regioisomers. The purity of the separated isomers can be confirmed by TLC. The individual isomers are then recrystallized from a suitable solvent like ethanol to obtain pure crystals.
Spectroscopic Analysis
NMR Spectroscopy:
-
Prepare solutions of the purified regioisomers in deuterated chloroform (CDCl₃).
-
Record ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.
IR Spectroscopy:
-
Obtain IR spectra of the solid samples using a Fourier-Transform Infrared (FTIR) spectrometer, typically employing the KBr pellet technique.
Mass Spectrometry:
-
Analyze the samples using a mass spectrometer, for example, with electron ionization (EI) to observe the molecular ion and fragmentation patterns.
Visualizing the Synthesis and Workflow
The following diagrams illustrate the Fischer indole synthesis mechanism leading to the two regioisomers and the general experimental workflow.
Caption: Fischer indole synthesis mechanism leading to regioisomers.
Caption: Experimental workflow for synthesis and analysis.
References
A Comparative Guide to the Biological Activities of 4-Bromophenylhydrazine Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Compounds derived from 4-Bromophenylhydrazine hydrochloride have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This guide provides a comparative overview of the antimicrobial, anticancer, and anti-inflammatory properties of three major classes of these derivatives: pyrazoles, Schiff bases, and hydrazones. The information presented herein is a compilation of data from various studies and is intended to facilitate further research and drug development efforts.
Comparative Analysis of Biological Activities
The following tables summarize the biological activities of various derivatives of 4-Bromophenylhydrazine. It is important to note that the data has been aggregated from different studies, and direct comparisons of potency should be made with caution as experimental conditions may have varied.
Antimicrobial Activity
The antimicrobial potential of 4-Bromophenylhydrazine derivatives has been demonstrated against a range of bacterial and fungal pathogens. Pyrazole and hydrazone derivatives, in particular, have shown promising results.
| Compound Class | Derivative Type | Test Organism | Activity Metric (e.g., MIC, Zone of Inhibition) | Reference Compound | Source |
| Pyrazole | Pyrazole-1-sulphonamides | Staphylococcus aureus | Moderate activity | - | [1] |
| Pyrazoline-1-thiocarboxamides | Escherichia coli | Moderate activity | - | [1] | |
| 4-Formyl Pyrazole | Pathogenic bacteria | Excellent to good efficacy | Ampicillin | [2] | |
| Hydrazone | Phenyl hydrazone of pyrazole | S. aureus, MRSA, B. subtilis, A. baumannii | MIC: 25 µg/mL | - | [3] |
| Fluoro substituted phenyl hydrazone | B. subtilis, A. baumannii | MIC: 6.25 µg/mL | - | [3] | |
| 4-Trifluoromethyl phenyl hydrazone | Gram-positive bacteria | MIC: 0.78 µg/mL | - | [3] | |
| Schiff Base | Pyrazole-based Schiff bases | Various bacteria and fungi | Significant antimicrobial properties | - | [4] |
Anticancer Activity
Derivatives of 4-Bromophenylhydrazine have been investigated for their cytotoxic effects against various cancer cell lines. Schiff bases and pyrazoles have shown notable anticancer potential, with some compounds inducing apoptosis.
| Compound Class | Derivative Type | Cancer Cell Line | Activity Metric (e.g., IC50) | Mechanism of Action | Source |
| Schiff Base | Hydrazine copper(II) complexes | - | - | Induce apoptosis by p53 overexpression | [5] |
| Tetradentate Schiff base zinc(II) complex | T-47D (Breast cancer) | IC50: 42.1 µM | Activated mitochondrial pathway of apoptosis | [6][7] | |
| Schiff base from 4-nitrobenzaldehyde | Tongue Squamous Cell Carcinoma | IC50: 446.68 µg/mL | Induces apoptosis | [8] | |
| Pyrazole | Pyrazolo[4,3-e][1][9][10]triazines | Leukemia cell lines | IC50 values in the low µM range | - | [11] |
| 1,3,4-trisubstituted pyrazoles | - | - | Cell cycle arrest, induction of apoptosis | [12] | |
| Hydrazone | Hydrazone derivatives | Various cancer cell lines | Wide range of activities | - | [13] |
Anti-inflammatory Activity
The anti-inflammatory properties of 4-Bromophenylhydrazine derivatives have been evaluated in vivo, primarily using the carrageenan-induced paw edema model. Hydrazone and pyrazole derivatives have demonstrated significant anti-inflammatory effects.
| Compound Class | Derivative Type | Animal Model | Activity Metric (% inhibition of edema) | Reference Compound | Source |
| Hydrazone | Amidine and hydrazone derivatives | Carrageenan-induced rat paw edema | Good anti-inflammatory activity | - | [9] |
| Isatin-3-[N2-(2-benzalaminothiazol-4-yl)]hydrazones | Carrageenan-induced rat paw edema | Significant activity | - | [9] | |
| Hydrazones bearing biphenyl moiety | Carrageenan-induced rat paw edema | Pronounced anti-inflammatory activity | - | [14] | |
| Pyrazole | 1,3,4-trisubstituted pyrazoles | Carrageenan-induced rat paw edema | ≥84.2% inhibition | Diclofenac | [15] |
| N-aryl pyrazole derivatives | Carrageenan-induced rat paw edema | Optimal anti-inflammatory activity | Diclofenac sodium, Celecoxib | [15] | |
| Schiff Base | Pyrazole-based Schiff bases | - | Inhibition of protein denaturation | Diclofenac sodium | [16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the key biological assays cited in this guide.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism and broth), negative (broth only), and drug-specific (standard antibiotic) controls are included.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
MTT Assay for Anticancer Activity
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or SDS).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
-
Animal Grouping: Animals (typically rats or mice) are divided into control, standard, and test groups.
-
Compound Administration: The test compounds are administered orally or intraperitoneally to the test groups, and a standard anti-inflammatory drug (e.g., indomethacin) is given to the standard group. The control group receives the vehicle.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution is administered to the right hind paw of each animal.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological assessment of these compounds.
This guide serves as a foundational resource for understanding the therapeutic potential of compounds derived from this compound. The presented data and protocols are intended to support further investigation into these promising molecules for the development of novel therapeutic agents.
References
- 1. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Schiff base hydrazine copper(II) complexes induce apoptosis by P53 overexpression and prevent cell migration through protease-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of the Apoptosis Inducing and β-catenin Silencing by Tetradentate Schiff Base Zinc(II) Complex on the T-47D Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1,2,4]triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Anti-Inflammatory Activity of Hydrazones Bearing Biphenyl Moiety and Vanillin Based Hybrids – Oriental Journal of Chemistry [orientjchem.org]
- 15. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Comparative Purity Analysis of Commercially Available 4-Bromophenylhydrazine Hydrochloride
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to the success and reproducibility of their work. This guide provides a comparative assessment of the purity of commercially available 4-Bromophenylhydrazine hydrochloride (CAS No. 622-88-8), a crucial intermediate in the synthesis of various pharmaceutical compounds. This analysis is based on publicly available data from various suppliers and established analytical methodologies.
Comparison of Purity Specifications from Commercial Suppliers
The purity of this compound can vary between suppliers. The following table summarizes the advertised purity specifications from several commercial sources. It is important to note that for the most accurate and lot-specific data, requesting a Certificate of Analysis (CoA) from the supplier is always recommended.
| Supplier | Advertised Purity | Analytical Method |
| Supplier A (e.g., Sigma-Aldrich) | 99% | Not specified on product page, but CoA available[1] |
| Supplier B (e.g., TCI) | >98.0% | HPLC, Titration[2] |
| Supplier C (e.g., AK Scientific) | 98% | HPLC[3] |
| Supplier D (e.g., Thermo Fisher Scientific) | ≥98.5% | HPLC[4] |
| Supplier E (e.g., SD Fine-Chem) | 98.5-101.5% | Titration |
| Manufacturer (from patent literature) | ≥99% | HPLC[5] |
Note: The information in this table is based on the suppliers' own published data and may not represent the results of an independent, head-to-head experimental comparison.
Potential Impurities
While specific impurity profiles are typically proprietary and detailed in lot-specific Certificates of Analysis, potential impurities in this compound could arise from the synthesis process. A common synthetic route involves the diazotization of 4-bromoaniline followed by reduction.[5] Potential impurities could include:
-
Unreacted starting materials: 4-bromoaniline.
-
Byproducts of the reduction step: Depending on the reducing agent used (e.g., zinc powder), inorganic salts like zinc hydroxide may be present if not completely removed during purification.[5]
-
Oxidation products: Phenylhydrazines can be susceptible to oxidation, leading to colored impurities.
-
Isomeric impurities: Impurities from the starting materials could lead to the presence of other brominated phenylhydrazine isomers.
Experimental Protocols for Purity Assessment
To ensure the quality of this compound for research and development, a multi-pronged analytical approach is recommended. The following are detailed methodologies for key experiments.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a powerful technique for separating and quantifying the components of a mixture, making it ideal for assessing the purity of this compound.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid) is a common starting point for aromatic compounds. The gradient can be optimized to achieve good separation of the main peak from any impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where this compound has significant absorbance (e.g., 254 nm).
-
Sample Preparation: A known concentration of the this compound sample is prepared by dissolving it in the mobile phase.
-
Analysis: The sample is injected into the HPLC system. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Estimation
¹H and ¹³C NMR spectroscopy are invaluable for confirming the chemical structure of this compound and for identifying the presence of any organic impurities.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the compound is soluble, such as Deuterium Oxide (D₂O) or DMSO-d₆.
-
Sample Preparation: A small amount of the sample is dissolved in the deuterated solvent.
-
Analysis:
-
¹H NMR: The proton NMR spectrum should show the characteristic signals for the aromatic protons and the hydrazine protons. The integration of these signals can be used to confirm the structure and to quantify impurities if their signals are well-resolved.
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the different carbon atoms in the molecule. The presence of unexpected signals may indicate impurities.
-
Titration for Assay of Hydrochloride Salt
Titration is a classic and reliable method for determining the assay of the hydrochloride salt form of the compound.
Methodology:
-
Principle: An acid-base titration is used to determine the amount of hydrochloride present.
-
Reagents:
-
A standardized solution of a strong base (e.g., 0.1 N Sodium Hydroxide).
-
An appropriate indicator (e.g., phenolphthalein) or a pH meter for potentiometric titration.
-
-
Procedure:
-
A accurately weighed amount of the this compound sample is dissolved in a suitable solvent (e.g., water or ethanol/water mixture).
-
The solution is titrated with the standardized sodium hydroxide solution until the endpoint is reached (indicated by a color change of the indicator or an inflection point in the potentiometric titration curve).
-
The assay is calculated based on the volume of titrant used, its concentration, and the weight of the sample.
-
Visualizing the Purity Assessment Workflow
The following diagrams illustrate the logical workflow for a comprehensive purity assessment of commercially available this compound.
Caption: Workflow for the purity assessment of this compound.
Caption: Step-by-step methodology for HPLC purity analysis.
References
- 1. 4-Bromophenylhydrazine 99 622-88-8 [sigmaaldrich.com]
- 2. This compound | 622-88-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 622-88-8 this compound AKSci A011 [aksci.com]
- 4. This compound, 99% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. CN103387515A - Preparation method of this compound - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 4-Bromophenylhydrazine Hydrochloride: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 4-Bromophenylhydrazine hydrochloride, a corrosive and hazardous chemical. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Immediate Safety and Handling Precautions
This compound is classified as a substance that causes severe skin burns and eye damage[1][2][3]. Therefore, strict adherence to safety protocols during handling and the initial stages of waste disposal is paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat[3][4].
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes[1][4].
-
Spill Management: In case of a spill, immediately clean the area using dry clean-up procedures to avoid generating dust. The spilled material should be collected in a clean, dry, and appropriately labeled container for disposal[1].
Waste Identification and Segregation
Proper identification and segregation of chemical waste are the foundational steps for safe and compliant disposal. This compound is a halogenated organic compound, which dictates its disposal route[5].
-
Waste Classification: This compound is classified as a hazardous waste. Specifically, it is a corrosive solid, acidic, and organic, n.o.s. (not otherwise specified)[6].
-
Segregation: It is crucial to segregate halogenated organic waste from non-halogenated waste streams. This is because halogenated compounds require specific disposal methods, typically high-temperature incineration, and mixing them with other waste streams can complicate disposal and increase costs[5][7].
Step-by-Step Disposal Procedure
The following procedure outlines the steps for the safe disposal of this compound from a laboratory setting.
-
Containerization:
-
Place waste this compound, including any contaminated materials (e.g., weighing boats, contaminated paper towels), into a designated, leak-proof, and compatible waste container.
-
The container should be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound."
-
Ensure the container is kept closed except when adding waste[7].
-
-
Storage:
-
Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional hazardous waste disposal service to arrange for the pickup and disposal of the waste[1][6].
-
Provide them with an accurate description of the waste, including its chemical name and any other components mixed with it.
-
-
Documentation:
-
Maintain a log of the hazardous waste generated, including the chemical name, quantity, and date of accumulation. This documentation is often required for regulatory compliance.
-
Quantitative Data Summary
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Disposal Precautionary Statement |
| Skin Corrosion/Irritation, Category 1B |
| Danger | H314: Causes severe skin burns and eye damage[2][3] | P501: Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation[1][3] |
| Serious Eye Damage/Eye Irritation, Category 1 |
| Danger | H318: Causes serious eye damage[9] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. Page loading... [guidechem.com]
- 5. bucknell.edu [bucknell.edu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. aksci.com [aksci.com]
Safeguarding Your Research: A Guide to Handling 4-Bromophenylhydrazine Hydrochloride
Essential safety protocols and logistical plans are critical for the safe handling and disposal of 4-Bromophenylhydrazine hydrochloride in a laboratory setting. This guide provides immediate, procedural, and step-by-step instructions to ensure the well-being of researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount to mitigate risks associated with this chemical.
This compound is classified as a substance that causes severe skin burns and eye damage.[1][2][3][4] It is crucial to avoid all personal contact, including inhalation of dust or fumes.[5]
Personal Protective Equipment (PPE)
The proper selection and use of PPE are the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[6] Always inspect gloves for integrity before use. |
| Body Protection | Protective clothing | A lab coat or chemical-resistant suit should be worn.[3][5] |
| Eye and Face Protection | Safety glasses with side shields or chemical goggles | In cases of potential splashing, a face shield should be used in conjunction with goggles.[5] |
| Respiratory Protection | Dust respirator or a full-face respirator | To be used in areas with inadequate ventilation or when dust may be generated.[3][5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential to minimize the risk of exposure.
-
Preparation :
-
Ensure the work area is well-ventilated, preferably within a chemical fume hood.[1]
-
Confirm that an emergency eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before commencing work.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling :
-
Post-Handling :
First Aid Measures
In the event of exposure, immediate action is critical. The following table outlines the appropriate first aid procedures.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][7] Seek immediate medical attention.[5] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5][7] Seek medical attention.[4] |
| Inhalation | Move the person to fresh air.[2][3][5] If not breathing, give artificial respiration. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting.[2][3][5] Rinse mouth with water.[2][4] Never give anything by mouth to an unconscious person.[2][4][7] Seek immediate medical attention.[7] |
Spill and Disposal Plan
Proper containment and disposal are crucial to prevent environmental contamination and further exposure.
Spill Cleanup:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[5]
-
Clean the spill area with soap and water.
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[3][5]
-
Do not dispose of it down the drain.
-
Consult with your institution's environmental health and safety department for specific disposal procedures.
Caption: A flowchart illustrating the key steps for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. Page loading... [guidechem.com]
- 3. echemi.com [echemi.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. 1-(4-Bromophenyl)hydrazine hydrochloride(622-88-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
